Product packaging for Triclosan(Cat. No.:CAS No. 3380-34-5)

Triclosan

Cat. No.: B1682465
CAS No.: 3380-34-5
M. Wt: 289.5 g/mol
InChI Key: XEFQLINVKFYRCS-UHFFFAOYSA-N
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Description

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) is a broad-spectrum synthetic antimicrobial agent with a well-documented history in scientific research. Initially developed for clinical settings, its primary research value lies in its ability to inhibit bacterial growth by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component in the bacterial fatty acid synthesis pathway (FabI). By binding to ENR and forming a stable ternary complex with NAD+, this compound effectively halts lipid biosynthesis, which is essential for bacterial cell membrane formation and reproduction. This mechanism is particularly valuable for studying Gram-positive and Gram-negative bacteria, as well as fungi. Beyond its core antibacterial activity, this compound serves as a critical tool in diverse research areas. It is used in microbiological studies to investigate the development of antimicrobial resistance, including target site mutations and the upregulation of efflux pumps. In environmental science, researchers utilize this compound to study the ecological impact and persistence of personal care product pollutants, given its detection in various environmental matrices. Furthermore, its role as a weak endocrine disruptor makes it a compound of interest in toxicological studies examining effects on hormonal systems. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl3O2 B1682465 Triclosan CAS No. 3380-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenol
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InChI

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H
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InChI Key

XEFQLINVKFYRCS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
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Molecular Formula

C12H7Cl3O2
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DSSTOX Substance ID

DTXSID5032498
Record name Triclosan
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Molecular Weight

289.5 g/mol
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Physical Description

White to off-white crystalline powder; [HSDB]
Record name Triclosan
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Boiling Point

280 to 290 °C (decomposes)
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Solubility

In water, 10 mg/L at 20 °C, Slightly soluble in water, Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone, Readily soluble in organic solvents
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Vapor Pressure

0.0000046 [mmHg]
Record name Triclosan
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Color/Form

White to off-white crystalline powder

CAS No.

3380-34-5
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Melting Point

55-57 °C, 54-57.3 °C
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Mechanisms of Action of Triclosan in Biological Systems

Molecular Targets and Pathways of Antimicrobial Activity

Triclosan's antimicrobial activity is primarily mediated through its interaction with key bacterial enzymes and cellular structures. umweltprobenbank.dewikipedia.orgnih.govresearchgate.netpatsnap.com

Membrane Destabilization and Damage

At higher concentrations, this compound acts as a bactericidal agent, directly killing microbes. asm.orgaimspress.comaimspress.comresearchgate.net This bactericidal effect is primarily attributed to the destabilization and disruption of bacterial membranes. nih.govwikipedia.orgasm.orgoup.comresearchgate.netaimspress.comaimspress.com this compound can induce potassium (K⁺) leakage from bacterial cells, which is indicative of membrane damage. nih.govoup.com Membrane-destabilizing effects have been demonstrated in various studies. oup.com The accumulation of this compound in the bacterial phospholipid membrane appears to be a chief mode of action for membrane destabilization. aimspress.comaimspress.com This can be particularly critical during bacterial cell division at the septal area where membrane phospholipids (B1166683) concentrate. aimspress.comaimspress.com this compound can also introduce intercalating defects into the bacterial membrane. aimspress.comaimspress.com

Cellular and Subcellular Effects at Bactericidal Concentrations

At bactericidal concentrations, this compound affects multiple, often non-specific, targets within the bacterial cell, in addition to membrane disruption. nih.govoup.com As this compound concentrations increase towards bactericidal levels, the leakage of the bacterial membrane leads to the loss of intracellular components. aimspress.comaimspress.com This loss causes disruptions in cell metabolism and the activity of hydrolytic enzymes, ultimately leading to cell death. aimspress.comaimspress.com Bacterial cell division can also be potentially disrupted by this compound at different non-specific cell membrane levels, especially in bacteria which lack the extensive intracellular cytoskeletal strength found in mammalian cells. aimspress.com this compound's rapid alternating ether bond rotations may disrupt secondary bonding between chain monomers in the bacterial membrane, reducing the membrane's pliability needed during cell division. aimspress.com

Non-Antimicrobial Biological Interactions and Mechanisms

Beyond its effects on microorganisms, this compound has been shown to interact with biological systems in ways that are not directly related to its antimicrobial activity. nih.govumweltprobenbank.dewikipedia.orgresearchgate.net

Endocrine Disruption Mechanisms

This compound has been identified as a weak endocrine disruptor. nih.govjpccr.euwikipedia.orgnih.govjpccr.euresearchgate.netresearchgate.netresearchgate.netcenmed.comthegoodscentscompany.com Its structural similarity to molecules known to affect the endocrine system, such as polychlorinated biphenyls and polybrominated diphenyl ethers, is noted. researchgate.netresearchgate.net Laboratory studies across various species provide evidence for this compound's disrupting effects on the endocrine system, particularly reproductive hormones. nih.govjpccr.eu Suggested modes of action include disrupting hormone metabolism, displacing hormones from hormone receptors, and disrupting steroidogenic enzyme activity. nih.gov this compound has been found to bind with low affinity to both the androgen receptor (AR) and the estrogen receptor (ER), where both agonistic and antagonistic responses have been observed depending on the species, tissues, and cell types. wikipedia.org Studies have shown that this compound exposure can modulate estrogen-dependent responses. wikipedia.orgmdpi.com this compound is also classified as an AR antagonist, and its AR antagonistic effect has been observed to decrease in the presence of hepatic metabolic enzymes. foodsafety.or.kr

Thyroid Hormone System Modulation

This compound has been implicated as an endocrine disruptor via the disruption of thyroid hormone homeostasis. researchgate.netresearchgate.net Its structural similarity to thyroid hormones is considered a factor in this potential interference. researchgate.netmdpi.comfrontiersin.org Studies in animals have shown that this compound can interfere with the thyroid hormone system. researchgate.netoup.com For example, studies in rats have shown that this compound exposure significantly impacts thyroid hormone concentrations. oup.com In one study, this compound exposure in male juvenile rats led to a dose-dependent decrease in total serum thyroxine (T4) and a decrease in triiodothyronine (T3) at higher concentrations, although thyroid stimulating hormone (TSH) levels were not statistically different. oup.com Another study in adult rats showed that this compound treatment reduced blood levels of total T4 and free T4, with no change in TSH levels. frontiersin.org Studies in zebrafish have also indicated that this compound exposure can reduce thyroid hormone production. frontiersin.org Exposure to low levels of this compound has been shown to disrupt thyroid hormone-associated gene expression and can alter the rate of thyroid hormone-mediated postembryonic development in anurans. researchgate.net Studies in rats suggest that this compound may increase the expression of sulfotransferase and type 3 deiodinase, enzymes that regulate the metabolism of T3. jpccr.eu

Data from animal studies illustrating the effects of this compound on thyroid hormone levels are presented in the table below:

SpeciesExposure Level (Route)Observed Effect on Thyroid HormonesSource
Male Rat30 mg/kg and higher (oral gavage)Significant decrease in total serum T4 (dose-dependent) oup.com
Male Rat200 mg/kg (oral gavage)Significant decrease in T3 oup.com
Adult RatNot specifiedReduced levels of blood total T4 and free T4 frontiersin.org
Zebrafish30-300 ng/mLReduced thyroid hormone production (TT3 and FT3 decreased at 300 ng/mL) frontiersin.org
AnuranLow levelsDisrupted thyroid hormone-associated gene expression, altered metamorphosis rate researchgate.net
Estrogen and Androgen Receptor Signaling Pathways

This compound is recognized as a potential endocrine-disrupting chemical (EDC) due to its ability to interact with hormone receptors, including estrogen and androgen receptors. Studies indicate that this compound can bind to both estrogen receptor (ER) and androgen receptor (AR), exhibiting both agonistic and antagonistic effects depending on the species, tissue type, and cell type examined. wikipedia.orgfrontiersin.org

Research using human BG-1 ovarian cells and MCF-7 breast cells has shown that this compound can induce cell proliferation, which is associated with increased expression of cyclin D1 and reduced expression of p21. jpccr.eu These effects in BG-1 and MCF-7 cells can be blocked by inhibiting the estrogen receptor signaling pathway, suggesting an ER-mediated mechanism. jpccr.eu In MCF-7 cells, this compound exposure also led to an increase in cyclin E levels and a decrease in Bax levels. jpccr.eu this compound is considered to induce epithelial-to-mesenchymal transition (EMT) in ER+ MCF breast cancer cells by increasing the expression of N-cadherin, Snail, and Slug, and down-regulating E-cadherin protein expression through ER signaling. jpccr.eu As a xenoestrogen, this compound, via an estrogen receptor-dependent pathway, may increase exposure to estradiol (B170435), a known risk factor for hormone-dependent cancers like breast and ovarian cancer. jpccr.eu

In prostate cancer cells, specifically LNCaP cells, this compound has demonstrated the potential to stimulate cell proliferation and migration. jpccr.eu This occurs through the regulation of cell cycle genes and cathepsin D, a gene linked to metastasis, via the AR signaling pathway. jpccr.eu Cathepsin D is a lysosomal protease associated with metastasis in several malignancies, including prostate cancer. jpccr.eu In vitro studies have shown that this compound can bind to androgen receptors and exhibit antiandrogenic activity in human breast cancer cells. nih.gov It has also been observed to inhibit testosterone-dependent transcription while increasing androgen-dependent transcription. bmrat.org Studies on weanling male rats treated with this compound alone or in combination with butylparaben (B1668127) showed reduced testosterone (B1683101), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) levels, while estradiol (E2) increased after a single this compound treatment. bmrat.org An androgen receptor antagonist, bicalutamide, significantly inhibited this compound-induced proliferation and translocation of LNCaP cells. bmrat.org

Pivotal in vitro studies utilizing carcinoma cell lines like MCF7, T47D, and JEG-3, which serve as models for studying estrogen synthesis and response genes, have provided further insights. frontiersin.org this compound has been shown to possess estrogenic and anti-androgenic properties by up-regulating the expression of pS2, a downstream target gene of estrogen, and down-regulating ERα expression at both mRNA and protein levels. frontiersin.org Simultaneously, this compound increased the concentrations of endogenous miR-22, miR-206, and miR-193b, thereby reducing ERα expression through these microRNAs. frontiersin.org

Studies on primary rat granulosa cells treated with this compound have shown increased estradiol and progesterone (B1679170) production and up-regulation of the ovarian steroidogenesis pathway. mdpi.com Specifically, this compound increased estradiol and progesterone levels with upregulated steroidogenesis gene expression at concentrations ranging from 0 to 10 µM. mdpi.com Research on cultured swine luteal cells indicated that this compound disturbs the physiological function of the corpus luteum, inhibiting the proliferation and metabolic activity of luteal cells, and reducing progesterone production at higher concentrations. jpccr.eu

Impact on Cellular Apoptosis and Proliferation Pathways

This compound's impact on cellular apoptosis and proliferation pathways is complex and can be cell-type specific, exhibiting both pro- and anti-apoptotic effects depending on the context. jpccr.eubiomedpress.org

This compound has been shown to induce proliferation in several cancer cell lines, including human BG-1 ovarian cells, MCF-7 breast cells, and LNCaP prostate cancer cells. jpccr.eu In BG-1 and MCF-7 cells, this proliferation was associated with increased cyclin D1 and decreased p21 expression, effects that could be inhibited by blocking estrogen receptor signaling. jpccr.eu In MCF-7 cells, an increase in cyclin E and a decrease in Bax levels were also noted. jpccr.eu this compound also increased cathepsin B and D protein expression, which has been linked to cancer progression and metastasis. jpccr.eu In LNCaP prostate cancer cells, this compound stimulates cell growth and migration by regulating cell cycle genes and cathepsin D through the AR signaling pathway. jpccr.eu

Conversely, this compound has been observed to induce apoptosis in other cell types. Research revealed that this compound induced apoptosis in Burkitt's lymphoma cells, partly through deregulated calcium homeostasis, oxidative stress, and nuclear fragmentation. jpccr.eu The anti-tumor activity in these cells was mediated by caspase and JNK signaling. jpccr.eu Studies on primary human syncytiotrophoblasts showed that this compound at concentrations from 0.001 to 10 µM induced apoptosis, evidenced by condensed nuclei and fragmented DNA. nih.gov this compound also reduced 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) via a caspase-dependent mechanism in these cells, affecting Bax and Bcl-2 proteins. nih.gov

In cultured rat neural stem cells (NSCs), this compound exposure resulted in decreased cell viability and induced cell death or apoptosis in a concentration-dependent manner. biomolther.org This was accompanied by increased expressions of apoptotic markers, cleaved caspase-3 and Bax, and reduced expression of Bcl2. biomolther.org The apoptotic effect in rat NSCs was more prominent at higher concentrations (≥ 50 µM). biomolther.org Similarly, this compound activated aryl hydrocarbon receptor (AhR)-dependent apoptosis and affected the expression of cytochrome P450 enzymes, Cyp1a1 and Cyp1b1, in primary cultures of neocortical neurons from mouse. tandfonline.com

Some studies suggest that this compound can be cytotoxic to epithelial cells and gingival fibroblasts, potentially acting as an apoptosis inducer in these cells. biomedpress.org Research on anoikis-resistant H460 human lung cancer cells demonstrated that 24-hour exposure to 10 µM this compound causes cell death and apoptosis, while lower, non-toxic levels (≤ 7.5 µM) enhanced cell growth and promoted EMT, migration, and invasion. nih.gov

The dual effect on proliferation and apoptosis highlights the complex cellular responses to this compound exposure, which can be dependent on the specific cell type and concentration.

Oxidative Stress Induction and Associated Cellular Damage

This compound exposure is linked to the induction of oxidative stress, a state of imbalance between reactive oxygen species (ROS) production and the ability of biological systems to detoxify these reactive products. nih.govresearchgate.netkoreascience.kr Oxidative stress can lead to damage to cellular components, including lipids, proteins, and DNA. koreascience.kracs.org

Studies have shown that this compound can increase ROS levels in various cell types. acs.orgnih.gov For instance, in human hepatocyte L02 cells, short-term exposure to varying concentrations of methyl this compound (mTCS), a related compound, significantly stimulated ROS levels in a concentration-dependent manner. acs.org ROS-mediated oxidative stress is associated with processes such as cell proliferation, DNA damage, apoptosis, and cell cycle regulation. acs.org Generally, excessive ROS production can inhibit cell proliferation and induce DNA damage and cell death. acs.org

Research on melanoma cells (A375) demonstrated that this compound elevated ROS production, and this ROS generation was involved in this compound-induced cell death and mitochondrial dysfunction. nih.govspandidos-publications.com Treatment with an antioxidant like N-acetylcysteine (NAC) inhibited this compound-induced ROS production and reversed the decrease in cell viability and increase in LDH release in A375 cells. nih.gov this compound was also found to increase intracellular and mitochondrial ROS production in these cells. spandidos-publications.com

In cultured rat neural stem cells, this compound-augmented ROS generation, along with reduced glutathione (B108866) (GSH) levels, may play a direct role in the observed apoptotic effects. biomolther.orgtandfonline.com Lowered GSH levels affect ROS homeostasis, contributing to oxidative stress and disrupted cell viability. tandfonline.com

Studies in aquatic organisms, such as the Java medaka, have also shown that this compound exposure induces oxidative stress, evidenced by increased malondialdehyde (MDA) content, a marker of lipid peroxidation, and DNA damage. koreascience.kr The increased levels of DNA damage observed correlated with increased mortality rates and oxidative stress in these organisms. koreascience.kr this compound-induced oxidative stress impacting cellular proteins and homeostasis is also suggested as a trigger for apoptosis in neurotoxic mechanisms. nih.gov

Data from studies investigating the effects of methyl this compound on ROS production in L02 cells illustrate the dose-dependent increase in ROS levels:

mTCS Concentration (µM)ROS Level (% Increase vs Control)
0.116
0.534.5
153.7
580.1
1074.9
20101.1
40151.9

Data derived from research on methyl this compound's effects on L02 cells. acs.org

Immunomodulatory Effects

This compound has been shown to exert immunomodulatory effects, influencing immune cell function and responses. jpccr.eu These effects can potentially contribute to allergic disease and alter the immune response to pathogens. cdc.govplos.org

Studies have investigated the mechanisms by which this compound influences the immune system, including its interaction with the NLRP3 inflammasome and its impact on T cell responses. cdc.govplos.org Research indicates that this compound exposure can lead to the activation of the NLRP3 inflammasome in skin tissue and draining lymph nodes (dLNs). cdc.gov This activation may provide a mechanism for this compound's effects on allergic disease and highlights a connection between mitochondrial involvement and immunological responses, as this compound is identified as a mitochondrial uncoupler. cdc.gov

Following dermal application of this compound in a murine model, early immunological effects included the rapid production of chemokine transcripts associated with NLRP3 activation in the dLNs. cdc.gov Chemokines such as Ccl19, Cxcl1, Cxcl2, and Ccl2 showed increased expression, with peak expression generally observed after 2 days of exposure. cdc.gov Significant increases in CD45+ immune cells were also observed in the dLNs after 2 days of this compound exposure. cdc.gov

Data on chemokine expression in dLNs following this compound exposure:

ChemokineTime to Peak ExpressionEffect with this compound
Ccl191 daySignificant increase
Cxcl12 daysSignificant increase
Cxcl22 daysIncrease with 3% TCS
Ccl22 daysIncrease with 3% TCS

Data derived from a study on dermal this compound application in mice. cdc.gov

Further research suggests that this compound's augmentation of allergic responses can occur through a thymic stromal lymphopoietin (TSLP)-mediated pathway, leading to the exacerbation of Th2 immune responses, including the production of IL-4, IL-13, and the Th2 transcription factor GATA3. plos.org

This compound exposure has also been shown to influence T cell responses to viral infections. plos.org In mice exposed to this compound and subsequently infected with influenza, reductions were observed in the Th1 transcription factor T-bet in both activated and tetramer+ CD4+ and CD8+ T cells in the lungs. plos.org This indicates reduced Th1 polarization and suggests a potential mechanism for a numerical reduction in T cells, highlighting how the immune environment induced by this compound can impact the developing immune response to a respiratory viral infection. plos.org

Studies have also found that impairing TLR-4/MD-2 activity suppressed early inflammatory responses in the skin during this compound exposure, including decreases in the expression of cytokines Il-6 and Tnf-α. tandfonline.com Repeated this compound application induced significant increases in pro-inflammatory cytokines in the skin, including Tslp, Il1b, Il6, and Tnfa. tandfonline.com

Neurotoxicological Mechanisms

Emerging evidence suggests that this compound may exert neurotoxic effects, particularly in vertebrate organisms. tandfonline.comnih.govresearchgate.net While considered non-toxic to mammals in acute exposures, concerns exist regarding the potential adverse effects of continuous, long-term, and low-concentration exposure. tandfonline.comnih.govresearchgate.net

Studies have identified several potential neurotoxic mechanisms of this compound. These include the disruption of hormone homeostasis, induction of oxidative stress, apoptosis, and inflammation, all of which can plausibly be related to neuronal functions. tandfonline.comnih.govresearchgate.net

This compound has been reported to induce apoptosis in neuronal cells. tandfonline.com Research on primary cultures of neocortical neurons from mouse showed that this compound activated aryl hydrocarbon receptor (AhR)-dependent apoptosis and affected the expression of cytochrome P450 enzymes, Cyp1a1 and Cyp1b1. tandfonline.com In cultured rat neural stem cells (NSCs), this compound decreased cell viability and induced apoptosis in a concentration-dependent manner. biomolther.org This apoptotic effect was associated with increased expressions of cleaved caspase-3 and Bax, and reduced expression of Bcl2. biomolther.org The augmented ROS generation and reduced GSH levels in this compound-treated rat NSCs are also thought to contribute to the apoptotic effects. biomolther.orgtandfonline.com

Furthermore, this compound exposure has been shown to dysregulate the phosphorylation of MAPK signaling proteins in rat NSCs, which could be involved in the induction of immature apoptosis. biomolther.org

Mechanistically, this compound has been found to affect genes important for neuronal development and differentiation, structural genes, genes for signaling receptors, and genes for enzymes controlling neurotransmitters. researchgate.net this compound-induced oxidative stress, impacting cellular proteins and homeostasis, is suggested as a trigger for apoptosis in the context of neurotoxicity. nih.gov Although scientific evidence suggests that this compound can cause neurotoxicity, particularly in vertebrate organisms, further epidemiological studies are needed to confirm these effects in humans. researchgate.net

Antimicrobial Resistance and Triclosan

Mechanisms of Triclosan Resistance in Microbial Populations

Bacteria can develop resistance to this compound through several mechanisms, including alterations in the target enzyme, activation of efflux pump systems, and changes in outer membrane permeability. These mechanisms can be intrinsic or acquired, and often involve genetic mutations or altered gene expression. europa.eu

Mutations and Overproduction of FabI Enzyme

This compound primarily exerts its growth-inhibitory effect by targeting the bacterial enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis. oup.comwikipedia.org Resistance can arise from mutations in the fabI gene, leading to alterations in the enzyme's active site that reduce this compound's binding affinity. nih.govresearchgate.netresearchgate.net Additionally, bacteria can develop resistance through the overproduction of the FabI enzyme, effectively increasing the available target sites and titrating out the effect of this compound even in its presence. oup.comresearchgate.netnih.goveuropa.eu Studies have shown that strains with elevated this compound Minimum Inhibitory Concentrations (MICs) often exhibit increased FabI production. oup.comresearchgate.net For example, some Staphylococcus aureus strains with elevated this compound MICs (1–2 µg/mL) overexpressed FabI by three- to five-fold and also carried mutations in fabI. oup.comresearchgate.net

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antimicrobials, out of the cell, thereby reducing their intracellular concentration. nih.govmicrobiologyjournal.org This mechanism plays a significant role in both intrinsic and acquired this compound resistance in various bacterial species. europa.eufrontiersin.org this compound has been identified as a substrate for several types of efflux pumps, including those belonging to the Resistance Nodulation Division (RND), Major Facilitator Superfamily (MFS), and Small Multi-Resistance (SMR) families. nih.govmicrobiologyjournal.org For instance, the AcrAB-TolC efflux system in Escherichia coli and Salmonella enterica is known to expel this compound. europa.eufrontiersin.orgoup.com In Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN contribute to this compound resistance. frontiersin.orgnih.gov Overexpression of these efflux pumps, sometimes induced by exposure to sub-lethal concentrations of this compound, can lead to decreased susceptibility. europa.eumicrobiologyjournal.orgfrontiersin.orgplos.org

Cross-Resistance with Antibiotics

A significant concern associated with this compound resistance is the potential for cross-resistance with clinically important antibiotics. Cross-resistance occurs when a single resistance mechanism confers decreased susceptibility to multiple antimicrobial agents. greenfacts.orgvkm.no

Phenotypic and Genotypic Associations

Laboratory studies have demonstrated phenotypic and genotypic associations between this compound resistance and resistance to various antibiotics. researchgate.netnih.govnih.gov Bacteria that develop resistance to this compound, particularly through mechanisms like efflux pump overexpression, may also exhibit reduced susceptibility to antibiotics that are substrates for the same efflux systems. nih.goveuropa.euiwaponline.comnih.gov For example, overexpression of the AcrAB-TolC efflux pump in E. coli can lead to decreased susceptibility to this compound, as well as to antibiotics like ampicillin, tetracyclines, and fluoroquinolones. oup.com Similarly, in Stenotrophomonas maltophilia, overexpression of the SmeDEF efflux pump, which can be selected by this compound exposure, has been linked to reduced susceptibility to tetracycline, chloramphenicol, and ciprofloxacin (B1669076). europa.eufrontiersin.org

Genotypic associations can also occur when genes encoding resistance mechanisms to both this compound and antibiotics are located in close proximity on mobile genetic elements like plasmids, facilitating their co-transfer between bacteria. researchgate.netgreenfacts.org Studies have identified biocide tolerance-conferring genes co-located with antibiotic resistance genes on plasmids, highlighting the potential for co-selection where selection for this compound resistance can inadvertently select for antibiotic resistance. researchgate.neteuropa.eu

Impact on Multidrug Resistance Development

The development of this compound resistance can contribute to the broader issue of multidrug resistance (MDR), defined as resistance to several different classes of antimicrobial agents. greenfacts.org Exposure to this compound, especially at sub-inhibitory concentrations, can select for bacteria that have or develop mechanisms, such as non-specific efflux pumps, that confer resistance to multiple drugs. nih.govmicrobiologyjournal.orgfrontiersin.orggreenfacts.org

Research indicates that this compound exposure can increase the likelihood of bacteria acquiring multidrug resistance phenotypes. nih.govnih.gov Studies have shown that this compound-resistant bacterial strains are often also resistant to multiple antibacterial agents. nih.gov For instance, this compound-resistant E. coli isolates have been found to exhibit MDR phenotypes and cross-resistance to antibiotics like ampicillin, cefepime, ceftazidime, and gentamicin. nih.gov Furthermore, prolonged exposure to this compound has been shown to increase antibiotic resistance in bacteria such as Klebsiella pneumoniae, with mutated bacteria showing increased resistance to antibiotics including colistin, ciprofloxacin, and fosfomycin. ox.ac.uknih.gov The ability of this compound to select for efflux pump overexpression, which can expel a wide range of chemically unrelated substances, is a key factor in its potential to contribute to MDR development. vkm.no

Environmental Selection Pressure for Resistance Development

The continuous discharge of this compound into the environment, even at relatively low concentrations, can exert selective pressure on bacterial populations, favoring the survival and proliferation of this compound-tolerant and resistant strains. mbl.or.krresearchgate.netmdpi.commdpi.com Bacteria can develop resistance to this compound through various mechanisms, including mutations in the gene encoding the primary target enzyme, enoyl acyl carrier protein reductase (FabI), overexpression of this target enzyme, activation of efflux pumps that expel the compound from the cell, and enzymatic inactivation or biodegradation of this compound. mbl.or.krresearchgate.netmdpi.com

Studies have demonstrated that exposure to this compound can lead to reduced susceptibility not only to this compound itself but also to other antibiotics, a phenomenon known as co-selection or cross-resistance. nih.govmbl.or.krresearchgate.netmdpi.com This occurs because some resistance mechanisms, such as efflux pumps, can confer resistance to multiple antimicrobial agents simultaneously. mbl.or.krmdpi.commdpi.com For instance, Stenotrophomonas maltophilia exposed to this compound showed reduced susceptibility to chloramphenicol, tetracycline, and ciprofloxacin due to the overexpression of the SmeDEF multidrug efflux pump. mdpi.com Similarly, Salmonella enterica exposed to increasing concentrations of this compound exhibited decreased susceptibility to chloramphenicol, tetracycline, and ampicillin, also linked to efflux pump overexpression. mdpi.com

The persistence of this compound in the environment, particularly its tendency to bind to organic matter and soil in locations like sewage treatment plants and sediments, contributes to a long-lasting low-level exposure of microbes, providing a continuous selective pressure for resistance development. mdpi.com

Role of this compound in Horizontal Gene Transfer of Antibiotic Resistance Genes (ARGs)

This compound has been shown to promote the horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs) within and across bacterial genera, a critical process in the dissemination of antibiotic resistance. researchgate.netresearchgate.netuq.edu.aufrontiersin.orgnih.govconsensus.appnih.gov HGT allows bacteria to acquire new genetic material, including ARGs, from external sources through mechanisms such as transformation, transduction, and conjugation. mdpi.comresearchgate.netfrontiersin.org

Environmentally relevant concentrations of this compound have been found to significantly enhance the transformation of plasmid-borne ARGs into bacteria. researchgate.net This enhancement can be attributed to several factors, including the stimulation of reactive oxygen species (ROS) production, which can damage bacterial membranes and make them more permeable to external DNA. researchgate.netuq.edu.aunih.gov this compound exposure can also upregulate the expression of genes involved in DNA uptake and translocation, such as those related to the general secretion system (Sec), twin arginine translocation system (Tat), and type IV pilus secretion systems, which play a role in capturing and internalizing extracellular DNA. researchgate.net

Furthermore, this compound can stimulate the conjugative transfer of plasmid-encoded multidrug resistance genes. uq.edu.aunih.govnih.gov Studies using model mating systems with Escherichia coli and Pseudomonas putida have demonstrated that this compound at environmentally detected concentrations can significantly stimulate the transfer of resistance plasmids. uq.edu.aunih.gov This promotion of conjugation is linked to increased ROS generation, damage to bacterial membranes, and the induction of the SOS response in donor bacteria, which involves the upregulation of genes like umuC, dinB, and dinD that are associated with DNA repair and mutagenesis, and can also influence gene transfer. uq.edu.aufrontiersin.orgnih.gov

Environmental Occurrence and Fate of Triclosan

Detection and Quantification in Environmental Matrices

Triclosan has been detected in various environmental compartments, including aquatic and terrestrial matrices wikipedia.orgbiochemjournal.comoup.comeuropa.euvt.eduresearchgate.netnih.govapecwater.comrsc.org. Analytical techniques for its quantification are crucial for monitoring its presence and understanding its environmental behavior researchgate.net. Current methods reported for this compound quantification in environmental matrices include gas chromatography coupled with atomic emission detection or ion trap mass spectrometry, and liquid chromatography coupled with ultraviolet detection or mass spectroscopy researchgate.net. Chemiluminescence and voltammetric methods have also been reported researchgate.net. These methods are noted for their sensitivity and reliability researchgate.net.

Aquatic Environments (Surface Water, Wastewater Effluents, Sediments)

Widespread use of this compound results in its entry into wastewater treatment plants (WWTPs) through residential drains europa.eubeyondpesticides.org. While WWTPs can remove a significant portion of this compound (between 58% and 99%), the remaining amount is released into surface waters via treated effluents europa.eu. Consequently, this compound has been frequently detected in wastewater, activated sludge, surface water, lakes, rivers, and seawater in various countries europa.eubeyondpesticides.org.

Studies have reported varying concentrations of this compound in aquatic environments. For instance, a U.S. Geological Survey study found this compound to be one of the most frequently detected compounds in U.S. streams, sometimes at high concentrations beyondpesticides.org. In wastewater influent samples, concentrations have been reported ranging from 1.906 to 73.462 µg/L, while effluent concentrations ranged from 1.732 to 6.980 µg/L mdpi.com. In activated sludge, concentrations were found between 0.138 and 2.455 µg/kg mdpi.com.

This compound, being a hydrophobic compound with moderate water solubility, tends to sorb onto solid particles and accumulate in sediments biochemjournal.comeuropa.eu. High levels of this compound have been measured in some sediments europa.eu. Sediment concentrations near municipal WWTP outfalls in Nanjing, China, ranged from 48.3 to 226 ng/g dry weight nih.gov. In marine sediments near a wastewater outfall in South Australia, this compound was detected in all samples at concentrations of 5–27 μg/kg, with its dispersal associated with fine and organic-rich sediment fractions rsc.org.

Data on this compound Concentrations in Aquatic Matrices:

MatrixConcentration RangeLocation/StudySource
Wastewater Influent1.906 to 73.462 µg/LDurban metropolis, South Africa mdpi.com
Wastewater Effluent1.732 to 6.980 µg/LDurban metropolis, South Africa mdpi.com
Activated Sludge0.138 to 2.455 µg/kgDurban metropolis, South Africa mdpi.com
U.S. StreamsFrequently detected, high conc.U.S. Geological Survey beyondpesticides.org
Surface Sediments48.3 to 226 ng/g dry weightNanjing, China nih.gov
Marine Sediments5–27 μg/kgSouth Australia rsc.org
Surface Water (Rivers)11-98 ng/LSwitzerland csbsju.edu
Wastewater Effluents42-213 ng/LSwitzerland csbsju.edu

Terrestrial Environments (Soil, Sludge)

This compound enters the terrestrial environment primarily through the application of sewage sludge (biosolids) as agricultural fertilizer, irrigation with contaminated wastewater, and direct disposal of waste biochemjournal.com. Industrial effluents and leaching from landfills also contribute to soil contamination biochemjournal.com. This compound is highly adsorbent and tends to sorb to sewage sludge, which is consistent with data on its content in wastewater treatment sludge oup.com.

Studies have investigated the presence and behavior of this compound in soil. Analysis of soil sections after application of sewage sludge containing this compound showed that a large percentage of the applied radioactivity remained in the top few centimeters, indicating high adsorption and limited movement to deeper layers oup.com. The soil-water partition coefficient (Ksoil-water) for this compound has been calculated to be high (e.g., 1,424), suggesting it will primarily partition to the soil phase oup.com.

Predicted environmental concentrations for this compound in soil have been estimated to assess risks to terrestrial organisms oup.com. While this compound can inhibit soil respiration, studies suggest that the microbial community can acclimate over time nih.gov.

Data on this compound Distribution in Soil after Sludge Application:

Soil DepthPercentage of Applied RadioactivitySource
0 to 5 cm87.6% oup.com
5 to 10 cm1.4% oup.com
10 to 15 cm0.20% oup.com
Below 15 cmNot found oup.com

Transformation Pathways and By-product Formation

Once in the environment, this compound can undergo various transformation processes, leading to the formation of by-products researchgate.netapecwater.comumweltprobenbank.denih.gov. These pathways include photodegradation, chlorination, and methylation researchgate.netapecwater.comumweltprobenbank.denih.gov.

Photodegradation and Dioxin Formation

Photodegradation is a significant transformation pathway for this compound, particularly in aquatic environments exposed to sunlight or UV light nih.govresearchgate.netapecwater.combeyondpesticides.orgnih.govacs.orgoup.com. This process can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs), a group of highly toxic compounds nih.govresearchgate.netacs.orgoup.com.

Studies have confirmed the photochemical conversion of this compound into dichlorodibenzo-p-dioxin (DCDD) under UV irradiation nih.gov. Specific dioxin congeners identified as photodegradation products of this compound include 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) and 2,7-dichlorodibenzo-p-dioxin (B167052) (2,7-DCDD) researchgate.netacs.orgoup.com. The formation of dioxin derivatives can be fostered and occur with higher efficiency on surfaces like kaolinite (B1170537) clay compared to aqueous solutions, suggesting that interactions with environmental matrices can influence photodegradation pathways acs.org.

Photodegradation of this compound in natural waters can be relatively rapid, with reported half-lives under sunlight ranging from 2.5 to 5 hours depending on conditions like pH oup.com. Besides dioxins, other photoproducts like 2,4-dichlorophenol (B122985) (2,4-DCP) can also be formed oup.com.

Chlorination By-products (e.g., Chloroform)

This compound can react with free chlorine, commonly used in water disinfection, to produce chlorinated by-products, including chloroform (B151607) and chlorinated phenols nih.govvt.eduapecwater.combeyondpesticides.orgresearchgate.netacs.org. This reaction can occur in tap water when this compound-containing products are used vt.eduapecwater.combeyondpesticides.org.

Studies have shown that the chlorination of this compound can result in the formation of significant quantities of chloroform vt.eduapecwater.comacs.org. The yield of chloroform and other chlorinated by-products is variable and depends on factors such as the specific product containing this compound, the ratio of free chlorine to this compound, and temperature vt.edu. Higher chlorine to this compound ratios tend to produce higher levels of chloroform vt.edu. Other chlorinated by-products formed include (chlorophenoxy)phenols, 2,4-dichlorophenol, and 2,4,6-trichlorophenol (B30397) vt.eduacs.org.

Methylation to Methyl-Triclosan

This compound can undergo biological methylation in the environment, particularly in sewage treatment plants, leading to the formation of methyl-triclosan rsc.orgumweltprobenbank.deumweltprobenbank.deumweltprobenbank.denih.gov. This transformation product is considered more persistent in the environment and has a greater potential for bioaccumulation than this compound rsc.orgumweltprobenbank.deumweltprobenbank.de.

Methyl-triclosan can enter surface waters via WWTP effluents umweltprobenbank.deumweltprobenbank.de. It has been detected in marine sediments and in fish from lakes receiving inputs from WWTPs rsc.orgnih.gov. The occurrence of methyl-triclosan in sediments has been linked to both wastewater discharges and biological methylation of the parent compound rsc.org. Concentrations of methyl-triclosan in fish have been found to correlate with the domestic burden from WWTPs to lakes nih.gov.

Bioaccumulation and Biomagnification in Ecosystems

This compound has demonstrated a tendency for bioaccumulation in aquatic species and can persist in aquatic ecosystems for extended periods nih.govuleth.ca. Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment, including water, food, and sediment nih.gov. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain frontiersin.org. While the potential for this compound to bioaccumulate in aquatic organisms is documented, the extent to which it biomagnifies in food webs is not fully understood nih.govfrontiersin.org. However, some studies suggest that this compound and its transformation product, methyl this compound, may undergo biomagnification within the food chain, potentially impacting higher trophic levels frontiersin.orgnih.gov.

Uptake by Aquatic Biota (Algae, Invertebrates, Fish)

Aquatic organisms can take up lipophilic contaminants like this compound directly from the water through exposed surfaces, primarily gills (bioconcentration), and through the consumption of contaminated food (bioaccumulation) nih.gov. This compound accumulation has been described for freshwater aquatic organisms, mainly in lower trophic-level organisms such as algae researchgate.net.

Algae appear to be among the most sensitive aquatic organisms to this compound, with studies showing inhibitory effects on growth rate at relatively low concentrations vkm.nonih.govbohrium.comcanada.canih.gov. Passive bioaccumulation in algae has been demonstrated nih.gov. The bioaccumulation of this compound in algae has been reported with bioaccumulation factors (BAFs) ranging from 900 to 2100 L/kg canada.ca.

Invertebrates also exhibit the potential for this compound bioaccumulation. Studies on snails (Physa acuta) have reported this compound BAFs of 500 L/kg canada.ca. Another study on the oligochaete Limnodrilus hoffmeisteri exposed to this compound in microcosms reported Biota-Sediment Accumulation Factors (BSAF) ranging between 0.38 and 3.55 oekotoxzentrum.ch.

Fish are known to accumulate this compound in their tissues uleth.cavkm.nobeyondpesticides.orgoup.comresearchgate.netresearchgate.net. Bioconcentration factors (BCF) in fish have been reported in the range of 2500 to 8700 vkm.no. For instance, studies on Danio rerio (zebrafish) showed average this compound accumulation factors of 4157 at 3 µg/L exposure and 2532 at 30 µg/L exposure over a five-week period bohrium.com. Concentrations of this compound have been detected in the tissue of various fish species from different rivers researchgate.netresearchgate.net. In prey fish from areas influenced by wastewater discharge in San Francisco Bay, concentrations of this compound ranged from 0.44 to 57 ng/g wet weight, with a median of 1.9 ng/g wet weight oup.comnih.gov. Methyl this compound, a transformation product, was found at even higher concentrations, ranging from 1.1 to 200 ng/g wet weight, with a median of 36 ng/g wet weight, and represented up to 96% of the total concentrations observed in fish tissue oup.comnih.gov. This highlights the importance of monitoring transformation products which can be present at higher levels than the parent compound oup.comnih.gov.

The pH of the water can influence the bioaccumulation of this compound in aquatic organisms. This compound has a pKa of 7.9-8.1 and readily ionizes at environmental pH wfduk.org. The neutral form is more likely to cross lipid membranes, leading to greater bioaccumulation in organisms exposed at pH below the pKa wfduk.org. In waters above pH 8.0, the predominance of the ionized form results in lower levels of bioaccumulation wfduk.org.

Here is a table summarizing some bioaccumulation data for this compound in aquatic organisms:

OrganismTypeMetric (BCF/BAF)Value Range/MedianReference
AlgaePrimary ProducerBAF900-2100 L/kg canada.ca
Snails (Physa acuta)InvertebrateBAF500 L/kg canada.ca
Oligochaete (Limnodrilus hoffmeisteri)InvertebrateBSAF0.38-3.55 oekotoxzentrum.ch
FishVertebrateBCF2500-8700 vkm.no
Zebrafish (Danio rerio)VertebrateAccumulation Factor4157 (at 3 µg/L), 2532 (at 30 µg/L) bohrium.com
Prey Fish (San Francisco Bay)VertebrateTissue Conc. (TCS)0.44-57 ng/g ww (median 1.9) oup.comnih.gov
Prey Fish (San Francisco Bay)VertebrateTissue Conc. (Methyl this compound)1.1-200 ng/g ww (median 36) oup.comnih.gov

Accumulation in Terrestrial Organisms (e.g., Earthworms)

This compound can enter terrestrial environments through the application of biosolids from wastewater treatment plants to agricultural land nih.govtandfonline.comeventscloud.comcanada.ca. Biosolids frequently contain this compound, and its application transfers significant amounts of the compound to soils nih.goveventscloud.com.

Earthworms, as soil-dwelling organisms, are exposed to this compound in amended soils and have shown the ability to accumulate the compound beyondpesticides.orgnih.goveventscloud.comnih.govufz.denih.govoup.comresearchgate.net. Studies have investigated the bioaccumulation potential of biosolids-borne this compound in terrestrial organisms, including earthworms nih.goveventscloud.comoup.com. Bioaccumulation factors (BAFs) for this compound in earthworms have been reported, although values can vary depending on soil characteristics and exposure conditions nih.goveventscloud.com. For example, in a study, greater this compound accumulation was observed in earthworms incubated in a silty clay loam soil (BAF = 12 ± 3.1) compared to a sand (BAF = 6.5 ± 0.84) nih.gov. Field-collected earthworms have also shown this compound accumulation, with a study reporting a BAF of 4.3 ± 0.7 nih.gov. Another study reported BAFs for Eisenia fetida up to 11 and for Metaphire guillelmi up to 0.6, indicating species-dependent accumulation nih.gov. Methylation metabolism has been observed in earthworms, which can transform this compound nih.gov. Methyl this compound has also been detected in earthworms from biosolids-amended fields, sometimes at higher concentrations than this compound itself ufz.de.

Here is a table summarizing some bioaccumulation data for this compound in earthworms:

OrganismMatrix Exposed ToMetric (BAF)Value Range/MeanSoil Type/ConditionsReference
EarthwormsBiosolids-amended soilBAF4.3 ± 0.7Field-collected nih.gov
EarthwormsBiosolids-borne TCSBAF12 ± 3.1Silty clay loam nih.gov
EarthwormsBiosolids-borne TCSBAF6.5 ± 0.84Sand nih.gov
Eisenia fetidaSoilBAFUp to 11Various nih.gov
Metaphire guillelmiSoilBAFUp to 0.6Various nih.gov

Transfer and Distribution within Food Chains

The lipophilic nature of this compound and its transformation product, methyl this compound, facilitates their bioabsorption into fatty tissues and suggests a potential for biomagnification along food chains frontiersin.orgresearchgate.net. While this compound can be metabolized by organisms, which might limit its biomagnification potential, its continuous presence in the environment and the bioaccumulative nature of methyl this compound raise concerns about its transfer to higher trophic levels frontiersin.orgnih.govcanada.ca.

Studies have detected this compound and its methylated analogue in aquatic food chains nih.govnih.gov. The bioaccumulation and relatively slow conversion of methyl this compound in lower-level consumers could act as carriers of this compound from the environment to higher-level consumers in the food chain, including potentially humans nih.govnih.gov. The presence of methyl this compound in fish has been proposed as an indicator of exposure to wastewater treatment plant effluent uleth.ca.

Although the extent of biomagnification of this compound and methyl this compound in food webs is not fully understood, the detection of these compounds in organisms at different trophic levels, including fish and marine mammals, indicates their movement through aquatic food chains nih.gov. Further research is needed to fully assess the trophic transfer and potential biomagnification of this compound and its transformation products in various ecosystems nih.gov.

Ecotoxicological Effects of Triclosan

Toxicity to Aquatic Organisms

Triclosan is a pervasive contaminant in aquatic environments, where it can induce detrimental effects on the developmental and physiological aspects of aquatic organisms researchgate.net. Ecotoxicological studies indicate that this compound exhibits acute toxicity to aquatic organisms at concentrations below 1 mg/L vkm.no. Algae are generally considered the most sensitive aquatic organisms to this compound exposure vkm.nobohrium.com.

Impact on Algal Communities and Photosynthesis

This compound has been found to be highly toxic to various types of algae, which are crucial organisms in aquatic food webs beyondpesticides.org. Short-term exposure studies have shown that this compound is toxic to periphyton (microbial biofilm) photosynthesis nih.gov. For instance, half maximal effective concentration (EC50) values for the inhibition of photosynthesis in marine periphyton were estimated to be 1080 nM and 3000 nM using different measurement methods nih.gov. Studies on the freshwater alga Pseudokirchneriella subcapitata revealed that this compound at environmentally relevant concentrations (27 and 37 µg/L) decreased proliferative capacity, increased cell size, and significantly altered algal shape uminho.pt. It also promoted the intracellular accumulation of reactive oxygen species, depleted non-enzymatic antioxidant defenses, and decreased cell metabolic activity uminho.pt. A reduction in photosynthetic pigments (chlorophyll a and b) and a decrease in photosynthetic efficiency were observed at higher concentrations uminho.pt. Similar effects, such as decreased chlorophyll (B73375) concentration and reduced photosynthetic activity, have been described in other microalgae exposed to this compound uminho.ptnih.gov. However, long-term exposure studies on marine periphyton showed that this compound concentrations up to 1000 nM did not inhibit photosynthesis and, in some cases, even increased it, along with an increase in photosynthetic pigments at concentrations of 31.6 nM and higher nih.gov. This suggests potential community tolerance development nih.gov.

Data Table: Effects of this compound on Algal Photosynthesis and Pigments

OrganismEndpointConcentration (µg/L or nM)EffectSource
Marine PeriphytonPhotosynthesis (Short-term EC50)1080 nM, 3000 nMToxic inhibition nih.gov
Pseudokirchneriella subcapitataProliferative capacity (72h)27, 37 µg/LDecreased uminho.pt
Pseudokirchneriella subcapitataPhotosynthetic pigments (Chlorophyll a, b)27, 37 µg/LReduced uminho.pt
Pseudokirchneriella subcapitataPhotosynthetic efficiency (72h)37 µg/LDecreased uminho.pt
Marine PeriphytonPhotosynthesis (Long-term)Up to 1000 nMNot inhibited, sometimes increased nih.gov
Marine PeriphytonPhotosynthetic pigments (Long-term)≥ 31.6 nMIncreased nih.gov
Chlorella vulgarisGrowth (10 days)< 0.75 mg/LStimulated mdpi.com
Chlorella vulgarisGrowth (10 days)1.05 mg/LInhibited mdpi.com
Chlorella vulgarisPhotosynthetic efficiency (φPSII, 8 days)< 0.75 mg/LIncreased mdpi.com
Chlorella vulgarisPhotosynthetic efficiency (φPSII, 8 days)1.05 mg/LDecreased by 78% mdpi.com

Effects on Invertebrate Physiology and Reproduction

This compound exposure can induce adverse effects in aquatic invertebrates researchgate.net. Studies on the water flea Moina macrocopa showed that sublethal this compound exposure affects critical physiological activities, including feeding rate, thoracic limb activity, heart activity, and acetylcholinesterase activity bohrium.com. This compound also induced oxidative stress in M. macrocopa, with increased intracellular reactive oxygen species and elevated levels of malondialdehyde and glutathione (B108866) bohrium.com. Chronic exposure at environmental levels can result in multigenerational toxicity, impacting survival, growth, and reproduction bohrium.com. The second generation of M. macrocopa was found to be particularly sensitive, showing significantly reduced survival rate, body length, and number of neonates per brood, along with a delayed hatching period bohrium.com. In bivalves like Ruditapes decussatus, exposure to this compound has been shown to reduce growth and reproductive potential nih.gov. This compound exposure also increased glutathione S-transferase (GST) activity in the gills and digestive glands of R. decussatus in a dose-dependent manner nih.gov. Chronic exposure to low concentrations of this compound has been shown to lead to diminished reproductive capabilities and impaired immune system functions in aquatic invertebrates frontiersin.org.

Fish Development, Behavior, and Endocrine System Disruption

This compound can induce deleterious effects on the developmental and physiological aspects of fish researchgate.net. Studies have reported abnormal embryonic development and behavioral alterations in fish exposed to this compound researchgate.net. This compound can impair swimming behavior in fish nih.govresearchgate.net. For example, exposure to this compound altered the expression of excitation contraction coupling proteins in fathead minnows (Pimephales promelas), supporting its impact on muscle function nih.gov. This compound is recognized as a potential endocrine disruptor in fish researchgate.netnih.govresearchgate.net. It has a structural similarity to thyroid hormones, which can lead to disruption of the endocrine system researchgate.netfrontiersin.org. Studies have shown that this compound can disrupt thyroid hormone pathways in fish nih.gov. Early life exposure to this compound in zebrafish (Danio rerio) reduced the hatching rate and speed, and induced thyroid hyperplasia and nuclear hypertrophy at higher concentrations frontiersin.org. Exposure to this compound from 3 to 300 ng/mL reduced thyroid hormone production in zebrafish frontiersin.org. This compound has also been shown to alter androgenic or estrogenic pathways in fish, inducing vitellogenin, a biomarker for altered estrogenic pathways nih.gov. Prolonged exposure to environmentally relevant concentrations of this compound has been shown to induce regulatory disruptions in the endocrine system, resulting in reproductive toxicity in adult zebrafish acs.org. This included inhibited ovary development and spermatogenesis acs.org.

Impact on Terrestrial Organisms and Soil Microbial Communities

This compound can accumulate and persist in sediments and soil habitats mdpi.comfrontiersin.org. This compound has been detected at high concentrations in earthworms beyondpesticides.org. The impact of this compound on soil microbial communities is a subject of concern researchgate.net. Studies have shown that this compound can alter the composition and structure of microbial communities in the environment mdpi.comfrontiersin.org. In soil, this compound impacts respiration rates and denitrification frontiersin.org. It can also enrich for species capable of dehalogenation frontiersin.org. Soil exposed to this compound at concentrations as low as 500 mg/kg significantly decreased microbial biomass researchgate.net. Substrate-induced respiration indicated that the soil microbial community was impacted, although the community showed potential to recover over time researchgate.net. This compound addition has been shown to slightly reduce the relative abundance of Gram positive and negative bacteria and fungi in agricultural soil nih.gov.

Interactions with Other Environmental Contaminants

This compound can interact with environmental stressors such as metals, pharmaceuticals, and microplastics in aquatic environments researchgate.net. Due to its lipophilic characteristics, this compound can interact with a wide range of substances researchgate.net. The toxicity of this compound can be enhanced or reduced when coexisting with other pollutants or environmental parameters . The interaction of this compound with other environmental pollutants is an expected key focal point in future research frontiersin.org.

Human Exposure and Health Implications of Triclosan

Routes of Exposure and Detection in Human Biospecimens

Human exposure to triclosan primarily occurs through direct contact with consumer products containing the chemical, such as soaps, toothpastes, and hand sanitizers. tandfonline.comnih.gov Environmental exposure through contaminated water or food products may also contribute. nih.govd-nb.info Following exposure, this compound is absorbed into the body and can be detected in various biological specimens. tandfonline.comnih.gov

Detection in Urine, Blood, and Breast Milk

Studies have consistently detected this compound in human urine, blood, and breast milk, indicating systemic absorption and widespread exposure in the general population. nih.govd-nb.infoewg.orgresearchgate.net For instance, this compound was detected in 75% of the U.S. population between 2003 and 2004, with urine concentrations ranging from 7.9 nM to 13.1 µM. nih.gov A 2014 study in Quebec City found this compound in 44 out of 46 human urine samples. nih.gov More recent studies in China and Australia also reported high detection frequencies in urine samples. nih.gov

This compound has been found in the milk and blood of nursing mothers. nih.govd-nb.info In highly industrialized countries like the USA, this compound concentrations in breast milk as high as 2.1 µmol/kg lipid have been reported. d-nb.info Detectable levels have also been recorded in cord blood from neonates, indicating prenatal exposure. nih.govmdpi.com

The primary metabolite of this compound found in urine is this compound-glucuronide, although this compound-sulfate has also been detected. nih.gov

Here is a summary of this compound detection in human biospecimens from various studies:

BiospecimenPopulation/LocationDetection FrequencyConcentration Range/MeanSource(s)
UrineU.S. Population (2003-2004)75%7.9 nM - 13.1 µM nih.gov
UrineQuebec City (2014)44 out of 46 samplesNot specified nih.gov
UrineChina (recent study)80%Not specified nih.gov
UrineQueensland, Australia (2012-2013)100%0.08 – 0.71 µM nih.gov
UrineHealthy pregnant women (Canada)87%Not specified nih.gov
UrineExpecting mothers (NYC, 2007-2009)100%Not specified nih.gov
BloodNursing mothersDetectable levelsNot specified nih.govd-nb.info
Breast MilkNursing mothersDetectable levelsUp to 2.1 µmol/kg lipid (USA) nih.govd-nb.inforesearchgate.net
Cord BloodNeonates (NYC, 2007-2009)51%Not specified nih.gov
Whole BloodHealthy humansMaximum 41.4 nM d-nb.info
Breast MilkHealthy humansMaximum 7.3 nM d-nb.info
UrineHealthy humansMaximum 7.3 nM d-nb.info
UrineU.S. (2003-2004 NHANES)Nearly 75%2.4-3790 µg/L researchgate.net
UrineChina (general population)69-80%Geometric mean: 0.40 µg/g creatinine researchgate.net

Absorption through Dermal and Oral Mucosa

This compound is readily absorbed through human skin and oral mucosa. tandfonline.comnih.gov Dermal absorption can vary, with studies showing approximately one-third of the concentration applied to the skin surface being absorbed in human models. mdpi.com Another report indicated dermal absorption via human skin up to 6.7%. researchgate.net Approximately 0.4 to 64 nmol of this compound per milligram of human skin tissue protein can be found in human skin after one hour of exposure to a typical consumer product. researchgate.net

Absorption also occurs through the mucous membrane of the oral cavity. nih.gov Studies have shown that retention of this compound in the oral mucosa is between 4% and 13% when using a mouth rinse containing 0.03% this compound, and 25% when brushing teeth with toothpaste containing 0.2% this compound. nih.gov this compound is also absorbed via the gastrointestinal tract after oral exposure, reaching peak concentration in plasma after 1 to 3 hours. nih.govresearchgate.net

Endocrine System Disruption in Human Health Studies

This compound is considered an endocrine-disrupting compound due to its potential to interfere with hormonal function. d-nb.inforesearchgate.netresearchgate.netjpccr.eu Its structural similarity to anthropogenic estrogens allows it to interact with hormone receptors and affect hormone balance. researchgate.netnih.gov

Human studies investigating the influence of this compound on the thyroid hormone system have yielded ambiguous results. frontiersin.org Some studies have found a negative association between this compound and triiodothyronine (T3) and thyroxine (T4), and a positive association with thyroid-stimulating hormone (TSH). frontiersin.org However, other studies have found opposite associations or no associations. frontiersin.org For example, one study indicated that a 10-fold increase in urinary this compound concentrations was associated with lower free T3 concentrations, but no effect was observed on TSH, total T3, or free or total T4 concentrations. jpccr.eu Another study found a positive association between childhood urinary this compound and T4 concentrations in 3-year-olds, but not in pregnant women or neonates. frontiersin.org

Studies related to the direct effects of this compound on human endocrine health remain sparse and conflicted. mdpi.com

Reproductive and Developmental Effects

Many epidemiological studies have observed an association between increased this compound exposure and reproductive and developmental effects in humans. nih.gov this compound's potential impact on the reproductive system is a concern due to its structural similarity to anthropogenic estrogens and its detection in the environment. researchgate.netnih.gov

Studies suggest potential associations between this compound exposure and various reproductive health outcomes in humans, although a direct link to infertility has not been definitively established. eaht.org These potential associations include altered hormone levels, effects on pubertal development, reduced fecundability (the ability to conceive), decreased ovarian reserve, decreased sperm concentration, increased risk of spontaneous abortion, and decreased sperm count and morphology. eaht.org

Human studies have shown that exposure to this compound among pregnant women may potentially affect some parameters of newborns. nih.gov Prenatal this compound exposure has been related to increased levels of testosterone (B1683101) in umbilical cord blood. nih.gov It has also been associated with decreased steroidogenic enzyme levels in the placenta, including aromatase cytochrome P450 (P450arom), 3βHSD, and 17β-hydroxysteroid dehydrogenases (17β-HSD). nih.gov Male infants with decreased estradiol (B170435) levels in cord blood presented with more visible effects compared to female infants. nih.gov

This compound might be a risk factor for endometrial physiology and impair reproduction. researchgate.netnih.gov It may negatively affect the male reproductive system by interrupting steroidogenesis mediated miRNA pathways. researchgate.netnih.gov

Regarding semen quality, some studies provide evidence that exposure to this compound is associated with poorer semen quality parameters such as sperm volume, total sperm count, sperm motility, and sperm morphology. eaht.org However, other studies have not found a relationship between this compound exposure and a decrease in semen quality, with some even suggesting enhanced sperm morphometry and morphology. eaht.org

Immunological Effects and Allergic Responses

This compound exposure has been positively associated with food allergy, aeroallergy, and asthma severity in humans. wvu.edu While the direct mechanism in humans is not fully understood, studies in animal models and reconstructed human epidermis suggest potential pathways. mdpi.comwvu.edu

Exposure to this compound has been shown to disrupt the skin barrier integrity and function of human keratinocytes in a model of reconstructed human epidermis. nih.gov This disruption may impact immune regulation. nih.gov Exposure increased epidermal permeability and altered the expression of genes involved in the formation of the skin barrier. nih.gov Additionally, it altered the expression patterns of several cytokines and growth factors. nih.gov

Mechanistic studies have identified this compound as a mitochondrial uncoupler, and recent research suggests that mitochondria play a role in immune cell function and activation of the NLRP3 inflammasome. oup.com Studies in mice have shown that dermal this compound application can lead to rapid caspase-1 activation and mature IL-1β secretion in the skin and draining lymph nodes. oup.com This activation of the NLRP3 inflammasome provides a possible mechanism for this compound's effects on allergic disease. oup.com

Potential for Carcinogenesis and Tumor Promotion

The potential for this compound to contribute to carcinogenesis and tumor promotion in humans is an area of ongoing research. While in vivo human studies on the carcinogenicity of this compound are currently lacking, some studies suggest potential effects. jpccr.eu

This compound has the potential to promote carcinogenesis in human breast, ovarian, and prostate cells. researchgate.netnih.gov Studies have shown that this compound stimulated excessive proliferation of human ovarian cells by regulating the expression of genes involved in cell proliferation. nih.gov It has also been suggested that this compound could potentially promote cancer metastasis through the epithelial-mesenchymal transition (EMT) process. nih.gov

This compound stimulated human prostate cancer stromal cells to secrete vascular endothelial growth factor (VEGF), a factor that promotes tumor growth. nih.govbiomedpress.org It could also advance prostate cancer metastasis by regulating EMT markers and related signaling pathways. nih.gov

Some research suggests that this compound, as a xenoestrogen, could lead to increased exposure to estradiol via an estrogen receptor-dependent pathway, which is known as a risk factor for hormone-dependent neoplasms such as breast and ovarian cancer. jpccr.eu

Impact on Gut Microbiota and Gut Health

Research indicates that this compound (TCS) can significantly impact the composition and diversity of the gut microbiota, which in turn may affect gut health. Studies in various animal models, including mice, zebrafish, and fathead minnows, have shown that TCS exposure can disrupt the gut microbiome nih.govplos.org. Specifically, a 3-week dietary treatment of TCS in mice reduced the diversity and altered the composition of the gut microbiome nih.gov. Similarly, short-term exposure to TCS has been shown to alter the gut microbiome in zebrafish and fathead minnows frontiersin.org.

Human studies also support these findings. The gut microbiomes of infants who received breast milk containing detectable levels of TCS exhibited significantly lower alpha diversity compared to infants exposed to non-detectable levels nih.gov. Additionally, the relative abundances of certain bacteria were modulated in these infants nih.gov. Routine use of TCS-containing toothpaste has been reported to increase the relative abundance of broadly antibiotic-resistant Proteobacteria species in adults and in infants with high urinary TCS levels nih.gov. Enrichment of Proteobacteria has been indirectly linked to increased antibiotic resistance genes in the human gut microbiota frontiersin.org.

Studies in mice suggest that TCS can exaggerate colonic inflammation and exacerbate the development of colitis-associated colon tumorigenesis through gut microbiome-dependent mechanisms nih.govumass.edu. Exposure to low-dose TCS caused low-grade colonic inflammation and worsened colitis and colitis-associated colon cancer development in mouse models umass.edu. This pro-inflammatory effect appears to be dependent on the gut microbiome, as TCS failed to induce colonic inflammation in germ-free mice or mice lacking Toll-like receptor 4 (TLR4), a key regulator of host-microbiome interactions nih.govumass.edu.

Further mechanistic studies in mice have identified specific gut microbial enzymes, particularly beta-glucuronidase (GUS) proteins, that trigger this compound's harmful effects in the gut unchealthcare.org. Blocking these bacterial enzymes in mice prevented damage to the colon and symptoms of colitis unchealthcare.org.

While animal studies consistently show that this compound decreases the diversity of the microbiome, human epidemiological studies have shown some agreement, although they may differ on which specific taxa are most influenced researchgate.net. Taxa within the Bacteroidetes, Firmicutes, and Proteobacteria phyla may be particularly susceptible to this compound's effects researchgate.net.

Neurological and Behavioral Effects

This compound exposure has been associated with potential adverse effects on the central nervous system (CNS) and behavior, although further epidemiological studies are needed to confirm these effects in humans nih.gov. Research suggests that TCS may affect neurodevelopment and CNS functions, potentially through mechanisms involving the induction of apoptosis and oxidative stress mdpi.commdpi.comtandfonline.com.

In vitro studies have demonstrated neurotoxicity of TCS in mouse neocortical neurons and neural stem cells, showing that it can induce apoptosis and affect the expression of certain enzymes mdpi.comtandfonline.comfrontiersin.org. TCS has been reported to induce DNA fragmentation and apoptosis in primary cultures of neocortical neurons mdpi.com.

In vivo studies, primarily in animal models, have provided further insights into the neurological and behavioral impacts of this compound. Exposure of adult zebrafish to TCS has been shown to induce anxiety-like behavior and erratic movements, possibly related to the inhibition of acetylcholinesterase (AChE) activity in the brain and skeletal muscle mdpi.combohrium.com. Studies on zebrafish larvae have also indicated that TCS can be neurotoxic even at sublethal concentrations mdpi.com.

Research in mice has demonstrated that perinatal exposure to TCS can result in abnormal brain development and behavioral changes in offspring mdpi.com. This includes cognitive dysfunction and anxiety-like behavior mdpi.com. Maternal TCS exposure has been shown to impair thyroid homeostasis in rat offspring, which can lead to severe and irreversible changes to brain development and function mdpi.com. Chronic TCS exposure in adult mice has been found to reduce social dominance and social interaction in males, and impair memory formation in females nih.gov. These behavioral changes were associated with altered gut microbiota and ultrastructural damage to hippocampal neurons and synapses nih.gov.

Studies also suggest that TCS may impair neurogenesis and gliogenesis during embryogenesis in mice mdpi.com. It has been observed to impair axon and dendrite formation and elongation in vitro mdpi.com. Furthermore, TCS promoted apoptosis in the brain of adult offspring mice exposed perinatally mdpi.com.

Exposure to TCS has been linked to impaired hippocampal synaptic plasticity and spatial memory in male rats frontiersin.org. Low concentrations of TCS inhibited long-term potentiation and modified proteins related to synaptic plasticity in hippocampal slices frontiersin.org. Intra-hippocampal injection of TCS disrupted spatial memory performance in rats frontiersin.org. These findings suggest that TCS can exert damaging effects on hippocampal neuronal function and impair spatial memory processes frontiersin.org.

This compound has been detected in human brain samples, although at lower concentrations compared to liver and adipose tissue tandfonline.comtandfonline.com. The ability of TCS to cross the placental barrier raises questions about its potential effects on neonatal development and subsequent behavioral issues in children exposed early in life mdpi.com.

Data from studies investigating the neurological and behavioral effects of this compound:

Animal ModelExposure DetailsObserved Neurological/Behavioral EffectsSource
ZebrafishAdult, 48h exposure (0.3, 0.6 mg/L)Induced anxiety-like behavior, reduced acetylcholinesterase (AChE) activity, erratic movements. mdpi.com
ZebrafishLarvae, sublethal concentrationsNeurotoxic effects. mdpi.com
MicePerinatal exposureAbnormal brain development, cognitive dysfunction, anxiety-like behavior in offspring. mdpi.com
MiceChronic, 42-day exposure (50, 100 mg/kg)Reduced social dominance (male and female), reduced social interaction (male), impaired memory formation (female). nih.gov
RatsMale, intra-hippocampal injectionImpaired hippocampal synaptic plasticity, disrupted spatial memory. frontiersin.org
MiceIn vitro (neocortical neurons)Induced apoptosis, affected cytochrome P450 enzymes. tandfonline.com
MiceIn vitro (neural stem cells)Toxic effects via increased ROS and apoptosis. frontiersin.org
ZebrafishLarvae, diabetic conditionsReduced acetylcholinesterase (AChE) activity, impaired locomotor behavior. researchgate.net

Analytical Methodologies for Triclosan Research

Chromatographic Techniques (e.g., HPLC-MS, GC-MS)

Chromatographic methods, particularly those coupled with mass spectrometry, are widely used for the analysis of triclosan due to their high sensitivity, selectivity, and ability to separate this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques employed. frontiersin.org

HPLC, often coupled with UV detection or mass spectrometry (HPLC-MS or LC-MS/MS), is a common and useful method for the trace determination of this compound in various samples, including personal healthcare products and environmental water samples. researchgate.netmdpi.comresearchgate.net LC-MS/MS, in particular, allows for the development of multi-residue methodologies capable of analyzing various endocrine-disrupting compounds, including this compound, in different matrices without requiring derivatization, which is often time-consuming. oaepublish.com

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS or GC-MS/MS), is another suitable technique for this compound analysis, offering high resolution and excellent sensitivity. chemijournal.com GC-MS has been used for the determination of this compound in environmental water samples, wastewater, and sludge. up.ac.zaresearchgate.net However, for some compounds like this compound, a derivatization step may be required to improve their volatility for GC analysis. oaepublish.com GC-MS/MS has also been applied for the determination of this compound and its degradation products in complex matrices like wastewater and sludge, providing satisfactory detection limits, accuracy, precision, and recovery. researchgate.net A method utilizing GC-MS/MS for the determination of this compound and methyl-triclosan in vegetables and fruits involved ultrasonic extraction and derivatization before analysis. cmes.org

Research findings highlight the effectiveness of these techniques in detecting this compound in various environmental and biological samples. For instance, LC-MS/MS was used to analyze this compound in washing machines and shower greywater, detecting concentrations in the nanogram per liter range. oaepublish.com GC-MS has detected this compound in greywater from bathrooms, hand washbasins, laundry, and kitchens at microgram per liter levels. oaepublish.com

Table 1: Examples of Chromatographic Methods for this compound Analysis

MethodMatrixDetection LimitReference
HPLC-ESI-MSWater0.002 μg/L chemijournal.com
GC-MS/MSVegetables and Fruits4-6 ng/kg cmes.org
LC-MS/MSGreywater (washing machine and shower)ng/L range oaepublish.com
GC-MSGreywater (bathroom, handwash, laundry)μg/L level oaepublish.com
LC-MS/MSWater and biosolidsNot specified, routine analysis nih.gov

Spectroscopic Methods (e.g., UV-Vis Spectroscopy, FTIR Spectromicroscopy)

Spectroscopic methods provide alternative or complementary approaches for this compound analysis. UV-Vis Spectroscopy can be used for the quantification of this compound in aqueous solutions, often by constructing a calibration curve at a specific wavelength, such as 280 nm. mdpi.com UV-Vis absorption measurements can also be employed to investigate structural changes of proteins and protein-ligand complex formation involving this compound. rsc.org However, the normal UV spectra of this compound can overlap significantly with other compounds, making simultaneous determination in mixtures challenging using basic UV-Vis spectroscopy. jmchemsci.com

Fourier Transform Infrared (FTIR) Spectroscopy is another spectroscopic technique that can be applied to study this compound, particularly in solid matrices or to investigate its interactions. FTIR spectroscopy can be used to determine the presence of this compound on surfaces, although identifying it can be difficult due to overlap with matrix bands, especially at low concentrations. researchgate.net Characteristic absorption bands of this compound in FTIR spectra include those corresponding to C-H stretching, C=C stretching of the benzene (B151609) ring, and in-plane and out-of-plane bending vibrations. researchgate.net Synchrotron-based FTIR spectromicroscopy has been used to investigate the toxicity of this compound to microalgae and explore the interactions between this compound and environmental stressors by analyzing biophysiological changes at the subcellular level. nih.gov

Electrochemical Sensing and Monitoring

Electrochemical sensors offer rapid, cost-effective, and sensitive methods for this compound detection and monitoring. These sensors leverage the electrochemical reactivity of this compound's phenolic hydroxyl group, which undergoes irreversible oxidation. mdpi.combrjac.com.br The oxidation signals can be measured using voltammetric techniques. brjac.com.br

Various electrochemical sensors have been developed for this compound detection. For instance, an electrochemical sensor based on a multiwall carbon nanotube (MWCNT) film showed enhanced oxidation signals for this compound, with a linear range from 50 μg L⁻¹ to 1.75 mg L⁻¹ and a limit of detection of 16.5 μg L⁻¹. nih.govacs.org Another study developed eco-friendly microfabricated copper solid-state sensors modified with CNTs nanocomposite transducer layers for this compound monitoring in water, achieving very low limits of detection (e.g., 9.94 × 10⁻¹¹ M). nih.govresearchgate.net The incorporation of materials like multi-walled carbon nanotubes and β-cyclodextrin can improve the sensitivity and selectivity of these sensors. researchgate.net Novel electrochemical sensors utilizing nano-metal–organic frameworks, such as a Cu-based nano-metal–organic framework (Cu-BTC), have also been developed, offering high sensitivity and a wide linear range for this compound detection. mdpi.com

Electrochemical methods are considered a green analytical approach due to their potential for inline monitoring, cost-effectiveness, minimal waste generation, and high sensitivity and selectivity. researchgate.net

Table 2: Examples of Electrochemical Sensors for this compound Detection

Sensor TypeModification Material(s)Linear RangeLimit of DetectionReference
Electrochemical sensor (film-based)Multiwall carbon nanotube (MWCNT)50 μg/L - 1.75 mg/L16.5 μg/L nih.govacs.org
Microfabricated copper solid-state sensorCNTs nanocomposite1 × 10⁻⁹ - 1 × 10⁻³ M9.62 × 10⁻¹⁰ M researchgate.net
Microfabricated copper solid-state sensorCNTs nanocomposite + β-cyclodextrin1 × 10⁻¹⁰ - 1 × 10⁻³ M9.94 × 10⁻¹¹ M researchgate.net
Electrochemical sensor (carbon paste electrode)Y₂O₃@GCN nanoparticles0.5 - 100 µM0.137 µM mdpi.com
Electrochemical sensorCu-based nano-metal–organic framework (Cu-BTC)25 - 10000 nM25 nM mdpi.com

Advanced Techniques for Environmental and Biological Matrix Analysis

Analyzing this compound in complex environmental and biological matrices often requires advanced sample preparation techniques coupled with highly sensitive analytical methods. Sample preparation steps such as liquid-liquid extraction, solid phase extraction (SPE), and derivatization are commonly employed to isolate and concentrate this compound and its metabolites from matrices like water, biosolids, urine, blood, and fish tissue. nih.goveaht.orgchromatographyonline.com

For environmental samples like water and biosolids, analysis typically includes sample preparation steps such as liquid-liquid and/or solid phase extraction. nih.gov For GC analysis of these matrices, derivatization of the hydroxyl group is often necessary. nih.gov A simple and rapid method for the preparation and extraction of this compound and methyl this compound from biosolids and paper mulch samples involves subsequent analysis using GC-MS/MS. chromatographyonline.com

In biological matrices such as urine and semen, this compound concentration has been measured. eaht.org Urine is frequently used as a sample matrix because this compound is primarily excreted through urine and has a relatively short elimination half-life, providing a reliable indication of recent exposure. eaht.org

Advanced techniques like stable isotope labeling and high-resolution mass spectrometry are suggested for detailed tracing of this compound migration, transport, and accumulation in ecosystems. frontiersin.org Molecular biology and chemical analysis methods are also considered essential for exploring metabolic pathways and identifying degradation products. frontiersin.org

FTIR spectromicroscopy, as mentioned earlier, provides insights into the biophysiological effects of this compound on organisms in the presence of environmental stressors. nih.gov The use of techniques like photoacoustic spectroscopy (PAS) in the UV-Vis spectral regions can provide information about the band gap energies of materials used in photocatalytic degradation of this compound. mdpi.com

Remediation and Mitigation Strategies for Triclosan Contamination

Conventional Wastewater Treatment Plant Efficacy and Limitations

Conventional wastewater treatment plants (WWTPs) are a primary pathway for triclosan to enter the environment due to incomplete removal during processing. eeer.orgvigyanvarta.in While WWTPs can achieve some degree of this compound removal, it is often insufficient to prevent its discharge into receiving waters. mdpi.comsciencepublishinggroup.com

The removal efficiency of this compound in conventional WWTPs is influenced by the type of treatment process used. Processes with longer hydraulic retention times, such as activated sludge, generally show higher removal efficiencies compared to those with shorter retention times like trickling filters. mdpi.com Studies have reported varying removal rates in different conventional treatment systems:

Activated sludge: 86–98% removal eeer.org

Trickling filter: 86–97% removal eeer.org

Rotating biological contactors: 58–96% removal eeer.org

Primary treatment plants: 32% removal eeer.org

Despite these removal rates, a significant portion of this compound entering WWTPs can remain in the treated effluent or accumulate in sewage sludge. eeer.orgresearchgate.net Approximately 6% of the this compound entering WWTPs is discharged into surface water, while about 15% is adsorbed onto biosolids. eeer.org The accumulation of this compound in sludge is a particular concern, as the subsequent application of this sludge to agricultural land can transfer this compound to soils. researchgate.netuniversityofgalway.ie Conventional sand filtration, for instance, has shown no removal of this compound. eeer.org

Conventional treatment processes are not always a reliable barrier to this compound, necessitating the consideration of additional advanced treatment technologies, particularly in areas with identified this compound contamination problems. nih.govresearchgate.net

Advanced Physical and Chemical Treatment Technologies

To enhance this compound removal beyond the capabilities of conventional methods, advanced physical and chemical treatment technologies have been investigated. These methods often aim for more complete degradation or removal from the aqueous phase. eeer.orgresearchgate.net However, some physico-chemical methods can generate toxic by-products. nih.govresearchgate.netresearchgate.net

Adsorption (e.g., Activated Carbon, Chitosan)

Adsorption is a process where this compound molecules adhere to the surface of a sorbent material. Activated carbon, known for its high surface area and porous structure, has demonstrated effectiveness in removing this compound from water. eeer.org Granular activated carbon (GAC) systems have been shown to significantly reduce this compound concentrations, with one study reporting a decrease from 2,032 ng/L in influent to 102 ng/L in effluent. eeer.org Powdered activated carbon has also achieved high removal rates, with 95% reduction reported during drinking water treatment. eeer.org

Other sorbents, such as kaolinite (B1170537) and montmorillonite, are also effective for this compound removal. eeer.org Chitosan (B1678972), a biopolymer, has also been explored for its adsorption capabilities. fishersci.ptciteab.comresearchgate.netnih.govnih.gov

Oxidation Processes (e.g., Ozonation, Enzyme Oxidation)

Oxidation processes involve the use of chemical oxidants to break down this compound molecules. Ozonation, which uses ozone (O₃) as a powerful oxidant, can rapidly oxidize this compound during wastewater treatment. eeer.orgenvironics.comthegoodscentscompany.comnih.govwikidata.org Enzyme-mediated oxidation is another approach, utilizing enzymes to catalyze the degradation of this compound. researchgate.netfishersci.atresearchgate.net For example, studies have shown high this compound removal efficiency using enzymes like soybean peroxidase (SBP). researchgate.net White-rot fungi, such as Pleurotus ostreatus and Trametes versicolor, have also demonstrated the ability to eliminate this compound through enzymatic processes. researchgate.net

While effective, oxidation processes like ozonation can potentially generate harmful by-products. researchgate.netdeu.edu.tr

Photolysis and Photocatalysis

Photolysis involves the direct degradation of this compound by light. Photocatalysis enhances this process by using a photocatalyst, typically a semiconductor material like titanium dioxide (TiO₂), which, when exposed to light, generates reactive species that degrade this compound. nih.govscielo.brscispace.comiwaponline.cominderscienceonline.com

Studies comparing photolysis and TiO₂ photocatalysis under UV irradiation have shown that photocatalysis is more effective in degrading and mineralizing this compound. nih.govscielo.brscispace.com For instance, one study reported 75% this compound degradation by photolysis and 82% by photocatalysis within 20 minutes. nih.gov Photocatalysis also resulted in significantly higher total organic carbon (TOC) removal, indicating greater mineralization. nih.gov The degradation rate in photocatalysis can be significantly higher, with over 99% degradation achieved within 30 minutes under optimal conditions in one study. scielo.brscispace.com

The effectiveness of photocatalysis is influenced by factors such as pH, with neutral pH ranges being favorable for TiO₂ photocatalysis of this compound. nih.gov The degradation process is primarily driven by the generation of radicals, which can also further degrade any dioxin-type intermediates that may form. nih.gov While photolysis can lead to the production of dioxin-type intermediates like dibenzo-dichloro-p-dioxin (DCDD) and dibenzo-p-dioxin, these intermediates were not detected in photocatalysis without the presence of a radical scavenger. nih.gov

The addition of activated carbon can also enhance photocatalytic removal of this compound. inderscienceonline.com

Biological Remediation Approaches

Biological remediation utilizes microorganisms to degrade or transform this compound into less harmful substances. This approach is considered environmentally benign and potentially more economic compared to some traditional methods that may produce toxic byproducts or result in incomplete degradation. vigyanvarta.inresearchgate.net

Microbial Degradation by Bacteria, Algae, and Fungi

Microorganisms, including bacteria, algae, and fungi, play a crucial role in the biodegradation of this compound through various metabolic pathways. vigyanvarta.inresearchgate.netresearcher.life This microbial degradation can lead to the transformation of this compound into simpler compounds, and in some cases, complete mineralization into carbon dioxide, water, and inorganic products. encyclopedia.pub

Numerous microbial species have demonstrated the ability to degrade this compound. vigyanvarta.in Bacteria, particularly those found in activated sludge, are known to degrade this compound. researchgate.net Specific bacterial strains, such as Pseudomonas putida TriRY and Alcaligenes xylosoxidans subsp. denitrificans TR1, have been identified as capable of using this compound as a sole carbon source for degradation. vigyanvarta.in Other effective bacterial strains include Sphingopyxis sp. KCY1, Dyella sp., and Sphingomonas sp. strains. vigyanvarta.inresearchgate.netbohrium.com Bioaugmentation with specific this compound-degrading bacteria, like Providencia rettgeri MB-IIT, has shown high removal efficiencies in contaminated wastewater. researchgate.net

Algae, including freshwater microalgae like Chlorella pyrenoidosa, Desmodesmus sp., and Scenedesmus obliquus, can also contribute to this compound removal through mechanisms such as biosorption, bioaccumulation, biodegradation, and photodegradation. vigyanvarta.in Algae can absorb this compound from water and accumulate it within their cells. vigyanvarta.in

Fungi have also been reported to degrade this compound, although sometimes with partial removal efficiency compared to bacteria. vigyanvarta.inresearchgate.net Fungal endophytes have been explored for their this compound biodegradation potential. researchgate.net Mycelium can play a role in absorbing this compound into the fungal system, aiding biodegradation. researchgate.net

Microbial degradation pathways for this compound often involve oxygenation reactions, aromatic ring opening, and dechlorination processes, leading to the formation of less harmful compounds. vigyanvarta.in The specific metabolic pathways can vary among different microbial strains. vigyanvarta.in

While microbial degradation is a promising approach, research continues to explore the detailed metabolic pathways, specific enzymes, and functional genes involved in this compound biodegradation to identify and characterize more efficient degrading microorganisms. bohrium.com

Table 1: Summary of this compound Remediation Technologies and Efficacy

Treatment MethodTypeEfficacy / FindingsLimitations / Considerations
Conventional Activated Sludge WWTPsBiological/Physical86-98% removal eeer.orgIncomplete removal, accumulation in sludge eeer.orgresearchgate.net
Conventional Trickling Filter WWTPsBiological/Physical86-97% removal eeer.orgIncomplete removal eeer.org
Conventional Rotating Biological Contactors WWTPsBiological/Physical58-96% removal eeer.orgIncomplete removal eeer.org
Conventional Primary Treatment Plants WWTPsPhysical32% removal eeer.orgLow removal efficiency eeer.org
Conventional Sand FiltrationPhysicalNo removal eeer.orgIneffective for this compound removal eeer.org
Adsorption (Activated Carbon)PhysicalHigh removal efficiency (e.g., >95% reduction, influent to effluent reduction) eeer.orgSorbent regeneration/disposal needs researchgate.net
Adsorption (Kaolinite, Montmorillonite)PhysicalEffective removal eeer.orgSpecific material properties and capacity eeer.org
Adsorption (Chitosan)PhysicalExplored for adsorption capabilities fishersci.ptciteab.comresearchgate.netnih.govnih.govVaries with material properties and conditions fishersci.ptciteab.comresearchgate.netnih.govnih.gov
OzonationChemicalRapid oxidation and degradation eeer.orgenvironics.comthegoodscentscompany.comnih.govwikidata.orgPotential for toxic by-product formation, corrosion issues researchgate.netdeu.edu.tr
Enzyme Oxidation (e.g., SBP, White-rot fungi)Chemical/BiologicalHigh removal efficiency (e.g., 98% removal) researchgate.netEnzyme activity can be inhibited, requires specific conditions researchgate.net
PhotolysisChemicalDegradation occurs (e.g., 75% in 20 min) nih.govCan produce dioxin-type intermediates nih.gov
Photocatalysis (e.g., UV/TiO₂)ChemicalMore effective degradation and mineralization than photolysis (e.g., 82% degradation in 20 min, >99% in 30 min, 90% mineralization) nih.govscielo.brscispace.comRequires UV light source, potential for catalyst deactivation, by-product formation possible
Microbial Degradation (Bacteria)BiologicalEffective degradation by various strains (e.g., Pseudomonas, Alcaligenes, Sphingomonas, Providencia) vigyanvarta.inresearchgate.netbohrium.comresearchgate.netEfficiency depends on microbial community and conditions, potential for resistance nih.govtandfonline.com
Microbial Degradation (Algae)BiologicalRemoval via biosorption, bioaccumulation, biodegradation, photodegradation vigyanvarta.inEfficiency varies with algal species and conditions vigyanvarta.in
Microbial Degradation (Fungi)BiologicalDegradation observed (e.g., 82% removal by Penicillium sp.) researchgate.netMay show partial removal compared to bacteria researchgate.net

Table 1: Summary of this compound Remediation Technologies and Efficacy

Bioremediation in Sludge and Soil Environments

Bioremediation, utilizing microorganisms to degrade contaminants, is considered a promising and environmentally sustainable technique for removing this compound from sludge and soil, often without producing toxic by-products srmap.edu.inresearchgate.netbohrium.com. This compound tends to accumulate in sewage sludge due to its hydrophobic properties, with a significant portion of the incoming this compound in wastewater treatment plants being transferred to the solid phase tandfonline.comuts.edu.aueuropa.eumdpi.com.

In sludge, both anaerobic digestion and aerobic composting contribute to this compound degradation. Aerobic composting has been shown to be more effective, exhibiting degradation rates 1.04–2.87 times higher than those observed in anaerobic digestion tandfonline.comuts.edu.auresearchgate.nettandfonline.com. However, low degradation rates can occur in aerobic composting if aeration is poor, leading to low oxygen concentration and reduced microbial activity tandfonline.com. Anaerobic digestion can also effectively degrade this compound, with degradation rates increasing with longer sludge retention times and under mesophilic conditions tandfonline.comuts.edu.au. Studies have shown significant increases in this compound degradation rates in mesophilic anaerobic digestion with increased sludge retention time tandfonline.comuts.edu.au. For instance, increasing sludge retention time from 21 to 65 days resulted in an increase in this compound degradation from 29.8% to 45.0% at an initial concentration of 2.91 ± 0.15 mg/kg dry weight tandfonline.comuts.edu.au.

Several microbial communities, including bacteria and fungi, play a major role in the biodegradation of this compound in both sludge and soil environments tandfonline.comuts.edu.auresearchgate.nettandfonline.com. In sewage sludge anaerobic digestion, microorganisms such as Sporosarcina, Guggeheimella, and Conexibacter have been identified as playing a pivotal role in this compound degradation uts.edu.au. Specific bacterial strains with this compound-degrading abilities have also been reported, with Pseudomonas and Sphingomonas being prominent genera bohrium.com. For example, Sphingopyxis sp. KCY1 has demonstrated the ability to completely metabolize this compound, achieving nearly 100% removal at an initial concentration of 5 mg/L within 48 hours nih.gov.

In soil, this compound primarily dissipates through biodegradation by fungi and bacteria after sludge land application tandfonline.comuts.edu.auresearchgate.nettandfonline.com. The effectiveness of biodegradation in soil can be influenced by soil type and environmental conditions, including the presence of oxygen biochemjournal.com. This compound degradation in soil is significantly faster under aerobic conditions compared to anaerobic conditions, where it can persist for extended periods biochemjournal.comnih.govfrontiersin.org. The half-life of this compound in aerobic soil has been reported to be around 18 days, while in anaerobic conditions, no degradation was observed within 70 days in some studies biochemjournal.comnih.govresearchgate.net. Clay and sandy clay loam soils, with higher water retention capacity, may provide more favorable habitats for this compound-degrading microorganisms, potentially facilitating decomposition uts.edu.au.

This compound degradation in anaerobic digestion of sewage sludge can involve several pathways, including hydroxylation, dechlorination, cleavage of ether bonds, and methylation tandfonline.comuts.edu.au. These pathways can lead to the production of intermediate compounds, such as 5-chloro-2-(2-hydroxy-4-chlorophenoxy)phenol, 2-(2,4-dichlorophenoxy)phenol, 2,4-DCP, 4-chlorocatechol, and methyl this compound (MeTCS) tandfonline.comuts.edu.au. MeTCS is a typical transformation product that has been frequently observed and is of concern due to its higher half-life and greater toxicity compared to this compound tandfonline.comuts.edu.auresearchgate.nettandfonline.comumweltprobenbank.de.

Interactive Table 1: this compound Degradation in Sludge Treatment Processes

Treatment ProcessEffectiveness Compared to Anaerobic DigestionFactors Influencing Degradation
Aerobic Composting1.04–2.87 times higher tandfonline.comuts.edu.auresearchgate.nettandfonline.comAeration, Microbial Activity tandfonline.com
Anaerobic DigestionBaselineSludge Retention Time, Temperature, Initial Concentration tandfonline.comuts.edu.au

Interactive Table 2: this compound Half-life in Soil Environments

Soil ConditionHalf-lifeReference
Aerobic~18 days biochemjournal.comnih.govresearchgate.net
Anaerobic>70 days (persistence observed) biochemjournal.comnih.govresearchgate.net

Challenges and Future Perspectives in Remediation Research

Despite progress in understanding this compound bioremediation, several challenges and areas for future research remain. One significant challenge is the inconsistency in understanding this compound behavior in sludge from sewage treatment plants to land application, leading to knowledge gaps tandfonline.com. While conventional wastewater treatment processes can remove a substantial portion of this compound, they are not always a reliable barrier, and additional advanced treatment technologies are often considered necessary nih.gov. The formation of toxic by-products during some remediation methods, particularly physico-chemical ones, is also a concern srmap.edu.inresearchgate.netnih.gov.

Future research perspectives in this compound remediation include investigating the co-toxicity of this compound with other contaminants and developing advanced degradation technologies and materials frontiersin.org. Further understanding of the specific function of single microorganisms and their interactions within microbial communities involved in this compound degradation is needed bohrium.com. Analyzing metabolic pathways and identifying the specific enzymes involved in biodegradation are also crucial areas for future study bohrium.com.

While microbial degradation is considered a key method for environmental bioremediation, the specific mechanisms and the performance of different microbial communities (bacteria, algae, fungi) and single strains require further in-depth investigation srmap.edu.inresearchgate.netbohrium.com. Research is needed to analyze metabolic pathways and identify involved enzymes to fully understand the microbial-mediated this compound biodegradation mechanisms and their applications in remediation bohrium.comnih.gov.

The development of enhanced bioremediation techniques, such as bioaugmentation and the use of synthetic microbial consortia, is recommended to improve this compound degradation efficiency and mitigate its environmental impact biochemjournal.com. Addressing the knowledge gaps regarding this compound's long-term fate and effects in the environment, particularly after land application of biosolids, remains important for developing effective mitigation strategies tandfonline.comresearchgate.netnih.gov.

Regulatory Science and Policy Research on Triclosan

Evolution of Regulatory Actions and Scientific Evidence

The regulatory landscape for triclosan has evolved significantly as scientific evidence regarding its potential impacts has accumulated. Initially, this compound was widely adopted in various products, including soaps, detergents, cosmetics, and textiles, following its introduction in the 1970s. regulations.govsafecosmetics.org However, increasing detection of this compound in environmental matrices such as surface water, wastewater, soil, and even in human samples like urine, blood, and breast milk raised concerns about its widespread presence and potential effects. regulations.govfrontiersin.orgresearchgate.net

Scientific studies began to investigate the potential for this compound to contribute to antimicrobial resistance, disrupt endocrine functions, and pose risks to aquatic organisms. safecosmetics.orgfrontiersin.orgacs.orgnih.govenvironmentaldefence.ca Laboratory studies demonstrated that this compound could select for bacteria resistant to this compound and, in some cases, exhibit cross-resistance to certain antibiotics by targeting similar pathways involved in fatty acid synthesis. safecosmetics.orgresearchgate.netacs.orgoup.com Concerns about endocrine disruption arose from studies suggesting this compound's potential to interfere with thyroid hormones and other hormonal systems, although findings have sometimes been inconsistent across species and study types. regulations.govbmrat.orgnih.gov Ecological risk assessments indicated that this compound could be toxic to aquatic organisms, particularly algae, even at environmentally relevant concentrations. wikipedia.orgenvironmentaldefence.caumweltprobenbank.deepa.gov

This growing body of scientific evidence prompted regulatory bodies in various countries and regions to re-evaluate the safety and efficacy of this compound in consumer products. frontiersin.org Regulatory actions have progressed from initial approvals based on its antimicrobial function to more restrictive measures, including limitations and bans on its use in certain product categories. frontiersin.org For instance, the U.S. Food and Drug Administration (FDA) initiated a review of this compound in FDA-regulated products and in 2016, determined that certain over-the-counter (OTC) consumer antiseptic wash products containing this compound were not generally recognized as safe and effective (GRAS/GRAE), leading to a ban on their sale. nih.govclevelandclinic.orgbeyondpesticides.org Similarly, the European Union has implemented restrictions on this compound use in certain biocidal product types. oekotoxzentrum.ch

International and National Regulatory Frameworks

Regulatory frameworks governing this compound vary across different countries and are often dependent on the product type in which it is used. In the United States, this compound is regulated by both the FDA and the Environmental Protection Agency (EPA). The FDA oversees this compound in cosmetics, OTC drugs (like some antibacterial soaps and toothpastes), and certain medical devices. epa.govcir-safety.org The EPA regulates this compound when it is used as a pesticide, such as in textiles, plastics, and other materials as a preservative or antimicrobial. epa.govbeyondpesticides.orgcir-safety.org

Internationally, regulatory approaches have also evolved. The European Union has classified this compound as a biocide and has implemented regulations under the Biocidal Products Regulation (BPR). oekotoxzentrum.ch Decisions have been made to ban this compound in certain biocidal product types, such as human hygiene biocidal products (Product-type 1) and disinfectants not intended for direct application to humans or animals (Product-type 2). oekotoxzentrum.ch Canada has also reviewed this compound and declared it toxic to the environment, which triggered a process to explore ways to curtail its use. environmentaldefence.cabeyondpesticides.org Some countries have also listed this compound under international conventions, such as the Rotterdam Convention, to facilitate monitoring and control of its trade. oekotoxzentrum.ch

Regulatory decisions are often outlined in official documents and databases provided by these agencies. For example, the FDA's rulings on consumer antiseptic washes are detailed in the Code of Federal Regulations. nih.govclevelandclinic.org The European Chemicals Agency (ECHA) provides information on this compound under the Biocidal Products Regulation. oekotoxzentrum.ch These frameworks reflect a growing global effort to manage the potential risks associated with widespread this compound use.

Risk Assessment Methodologies and Findings

Risk assessment methodologies for this compound involve evaluating potential exposures and characterizing hazards to both human health and the environment. For human health risk assessment, agencies consider various exposure routes, including dermal absorption from personal care products, oral exposure (e.g., from toothpaste), and potential exposure through environmental pathways like contaminated water or dust. regulations.govnih.gov Methodologies often utilize data from toxicology studies in animals, in vitro tests, and human biomonitoring data to determine points of departure for risk calculations. regulations.govnih.govresearchgate.net

Ecological risk assessments focus on the potential impacts of this compound on environmental organisms and ecosystems, particularly aquatic environments where it is frequently detected. epa.govnih.gov Methodologies involve comparing measured or predicted environmental concentrations (MECs or PECs) of this compound with toxicity values derived from studies on various aquatic species, such as fish, invertebrates, and algae. epa.govnih.gov Risk quotients (RQs) are calculated by dividing exposure concentrations by toxicity values; RQs greater than one typically indicate a potential risk. nih.gov

Findings from risk assessments have been instrumental in driving regulatory actions. For instance, ecological risk assessments have consistently shown that this compound poses a risk to aquatic plants and other aquatic organisms at concentrations found in surface waters downstream of wastewater treatment plants. epa.govnih.gov Human health risk assessments have evaluated potential concerns such as endocrine disruption and the development of antimicrobial resistance, although the interpretation of findings and the level of concern have sometimes varied among different assessments and regulatory bodies. nih.govregulations.govnih.gov Some assessments have concluded that while this compound is detected in humans, the levels may not pose a significant health risk based on available toxicological data and comparison to toxicity endpoints. regulations.govnih.govresearchgate.net However, ongoing research continues to refine these assessments and address uncertainties.

Data from risk assessments can be presented in various formats, including tables summarizing toxicity endpoints, exposure estimates, and calculated risk quotients.

Assessment TypeEndpoint/ConcernKey FindingSource
EcologicalAquatic organisms (Algae)Toxicity observed at environmentally relevant concentrations. epa.govnih.gov
EcologicalFreshwater organismsRisk Quotients (RQs) > 1 based on estimated PECs. nih.gov
Human HealthThyroid hormone systemPotential for effects observed in animal studies. regulations.govnih.gov
Human HealthAntimicrobial ResistanceLaboratory studies show potential for resistance and cross-resistance. safecosmetics.orgresearchgate.netacs.org
Human HealthLiver toxicity (Rodents)Observed in animal studies, relevance to humans debated. nih.govresearchgate.netresearchgate.net

Debates and Controversies in Regulatory Decision-Making

Regulatory decision-making surrounding this compound has been marked by debates and controversies, often stemming from differing interpretations of scientific evidence and the balance between potential benefits and risks. One major area of debate has been the contribution of this compound in consumer products to the broader issue of antimicrobial resistance. While laboratory studies demonstrate the potential for resistance development, the extent to which this translates to increased antibiotic resistance in clinical settings from typical consumer use has been a subject of discussion. safecosmetics.orgresearchgate.netacs.orgenvironmentaldefence.ca

Another point of contention has been the significance of potential endocrine-disrupting effects observed in animal studies for human health. regulations.govbmrat.orgnih.gov Discrepancies in findings across different studies and species, as well as the determination of relevant exposure levels, have contributed to the complexity of assessing this risk in humans. regulations.govnih.gov

The perceived lack of significant added benefit of this compound-containing antibacterial soaps over plain soap and water for preventing illness in consumer settings has also fueled regulatory action and public debate. safecosmetics.orgclevelandclinic.orgbeyondpesticides.org Regulatory bodies like the FDA have cited the absence of evidence demonstrating superior effectiveness as a key factor in their decisions to restrict this compound in certain products. clevelandclinic.orgbeyondpesticides.org

The presence of this compound in the environment and its potential ecological impacts, particularly on aquatic life, have also been a significant driver of regulatory concern and debate. environmentaldefence.caepa.govnih.gov The persistence and bioaccumulation potential of this compound in the environment have highlighted the need for effective environmental management strategies. frontiersin.orgepa.govresearchgate.net

These debates underscore the challenges in translating complex scientific findings into clear and effective regulatory policies, often involving balancing potential public health and environmental risks against the perceived utility of the chemical.

Future Directions and Emerging Research Areas

Long-Term Ecological and Human Health Impacts of Low-Dose Exposure

A significant area of future research involves investigating the long-term ecological and human health impacts of exposure to low concentrations of triclosan. Studies have detected this compound in various environmental matrices, including water, sediment, and aquatic organisms, as well as in human samples like urine, serum, and breast milk. frontiersin.org Chronic exposure to low concentrations has been linked to reduced growth, diminished reproductive capabilities, and impaired immune system functions in aquatic life. frontiersin.orgfrontiersin.org In humans, research indicates potential adverse effects on hormonal systems, particularly thyroid hormones, and possible links to neurodevelopmental toxicity, immune dysfunction, and liver issues. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov Further research is needed to clarify the mechanisms of action and establish definitive links between low-dose, long-term exposure and specific health outcomes. frontiersin.orgtandfonline.com Epidemiological studies are considered essential to assess the real-world impacts of combined exposures to this compound and other pollutants on human health, with a focus on long-term effects. frontiersin.org

Development of Safer Alternatives and "Green Chemistry" Principles

The development of safer alternatives to this compound, guided by the principles of "green chemistry," is a key focus for future research and industry innovation. Green chemistry aims to design safer chemical products and processes, minimizing the use and generation of hazardous substances. jetir.orgresearchgate.net Research is exploring alternative antimicrobial agents and sustainable formulations for consumer products. jetir.orgcleanproduction.org The goal is to find substitutes that provide the desired antimicrobial efficacy without the environmental persistence, bioaccumulation potential, and adverse health effects associated with this compound. cleanproduction.orgjetir.org Assessing the inherent hazards of proposed substitutes across a wide range of endpoints is a crucial step in this process. cleanproduction.org

Advanced Modeling and Computational Chemistry Approaches in this compound Research

Advanced modeling and computational chemistry approaches are increasingly being utilized to gain deeper insights into this compound's behavior and interactions at the molecular level. nih.govaimspress.comnih.govmdpi.com These approaches can help predict its environmental fate, understand its binding mechanisms with biological targets, and evaluate the potential toxicity of this compound and its transformation products. nih.govaimspress.comnih.govmdpi.com For example, computational studies have investigated the interaction of this compound with chitosan (B1678972) to evaluate its potential for environmental remediation, showing effective interactions through electrostatic and van der Waals forces. mdpi.com Computational conformational analysis has also been used to understand the molecular movements and vibrational energy of this compound, which may explain its disruption of bacterial membranes. nih.govaimspress.comnih.gov These modeling techniques can help accelerate the research process and reduce the need for extensive experimental testing.

Interdisciplinary Research on Antimicrobial Resistance and Environmental Health

Interdisciplinary research is essential to address the complex relationship between this compound, antimicrobial resistance, and environmental health. This compound's widespread use and presence in the environment, particularly in wastewater, are concerns due to its potential to contribute to the selection and spread of antibiotic resistance genes and antibiotic-resistant bacteria. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgeuropa.eunih.govd-nb.info Research is needed to understand the mechanisms by which this compound exposure influences microbial communities and promotes resistance in various environmental settings. frontiersin.orgeuropa.eunih.govd-nb.info This involves collaboration between environmental scientists, microbiologists, public health researchers, and chemists to develop integrated strategies for monitoring, mitigating, and preventing the development and dissemination of antimicrobial resistance in the environment. frontiersin.orgnih.gov

Q & A

Basic: What analytical methods are recommended for quantifying Triclosan in environmental samples, and how can their accuracy be validated?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is widely used for this compound quantification. Key parameters include:

  • Mobile phase : H₂O/acetonitrile (25:75 ratio) for optimal separation .
  • Detection wavelength : 280 nm to maximize sensitivity for this compound and its chlorinated byproducts (e.g., 2,4-DCP, 2,4,6-TCP) .
  • Calibration : Linear ranges of 0.001–10 mg/L (R² ≥ 0.999) ensure precision. Validation requires testing intraday/interday reproducibility and spiked recovery rates in matrices like wastewater or sediment .

Basic: What are the primary pathways of this compound exposure in human populations, and how are these assessed epidemiologically?

Methodological Answer:
Exposure pathways include dermal absorption (personal care products), oral intake (contaminated water), and inhalation. Epidemiologic assessment relies on:

  • Biomonitoring : Urinary this compound levels (geometric mean: 13.0 µg/L in U.S. populations) to estimate systemic exposure .
  • Substance Flow Analysis (SFA) : Tracking this compound from production to environmental discharge, though gaps remain in linking discharge to human exposure metrics .
  • Socioeconomic factors : Higher urinary concentrations correlate with elevated household income, suggesting lifestyle-dependent exposure patterns .

Advanced: How can researchers reconcile conflicting data on this compound’s hepatotoxicity between animal models and human risk assessments?

Methodological Answer:
Discrepancies arise from species-specific mechanisms:

  • Mouse models : Chronic exposure induces liver tumors via PPARα activation, a pathway with limited relevance in humans due to lower receptor activity .
  • Human relevance framework : Apply the Benchmark Dose (BMDL10) of 47 mg/kg/day (derived from hamster kidney toxicity) to calculate margins of safety (MOS). MOS values >500 in biomonitoring studies suggest low human risk .
  • Confounding variables : Account for co-exposure to other PPARα agonists (e.g., phthalates) in epidemiological studies to isolate this compound-specific effects .

Advanced: How can Box-Behnken experimental design optimize this compound degradation in photo-Fenton systems while minimizing toxic byproducts?

Methodological Answer:
The Box-Behnken method evaluates interactions between variables (H₂O₂, Fe²⁺, this compound concentration) to maximize degradation efficiency:

  • Optimization criteria : Maximize this compound removal (Y1) while minimizing 2,4-DCP (Y2) and 2,4,6-TCP (Y3) formation .
  • Variable ranges : Fe²⁺ (0.1–1.0 mM), H₂O₂ (5–50 mM), and this compound (0.1–10 mg/L) to simulate real-world conditions .
  • Response surface methodology : Quadratic models predict optimal conditions (e.g., 0.5 mM Fe²⁺, 25 mM H₂O₂) with >95% this compound removal and <5% byproduct yield .

Advanced: How should researchers address contradictions in this compound’s endocrine-disrupting effects across in vitro and in vivo studies?

Methodological Answer:

  • In vitro limitations : High-dose cytotoxicity in cell cultures may mask endocrine effects. Use physiologically relevant doses (e.g., <1 µM) aligned with human urinary concentrations .
  • In vivo confounders : Control for diet-induced microbiome changes, as gut bacteria modulate this compound metabolism and estrogenic activity .
  • Meta-analysis frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust confounding controls and standardized endpoints .

Advanced: What methodologies are critical for conducting a systematic risk assessment of this compound using Substance Flow Analysis (SFA)?

Methodological Answer:

  • Flow partitioning : Quantify this compound stocks in wastewater, sludge, and surface water using mass-balance models. Uncertainty analysis (e.g., Monte Carlo simulations) addresses data variability .
  • Exposure linkage : Integrate biomonitoring data (e.g., urinary levels) with environmental flows to model human intake pathways .
  • Validation : Cross-check SFA outcomes with field measurements (e.g., sediment cores) to confirm predicted accumulation hotspots .

Basic: How to ensure ethical and statistically robust data collection in this compound exposure studies involving human subjects?

Methodological Answer:

  • Ethical compliance : Follow NIH guidelines for reporting preclinical data, including informed consent and IRB approval .
  • Sampling strategies : Stratify participants by age, income, and product usage to capture exposure heterogeneity .
  • Statistical power : Use power analysis to determine minimum sample sizes (e.g., n > 2,500 for NHANES-level representativeness) .

Advanced: What experimental controls are essential when studying this compound’s antimicrobial resistance (AMR) induction in microbial communities?

Methodological Answer:

  • Positive/negative controls : Include reference strains with known AMR profiles and this compound-free cultures to distinguish baseline resistance .
  • Concentration gradients : Test sub-inhibitory doses (0.1–1.0 µg/mL) to mimic environmental residues and assess resistance gene upregulation .
  • Metagenomic validation : Use shotgun sequencing to track AMR gene shifts in microbial consortia exposed to this compound over multiple generations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.